molecular formula C7H8BrNO2S B13203871 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid

2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid

Katalognummer: B13203871
Molekulargewicht: 250.12 g/mol
InChI-Schlüssel: RGARLGJRUCPAOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid (CAS 1250085-14-3) is a brominated thiophene derivative serving as a versatile synthetic intermediate and key building block in medicinal chemistry. Its structure, featuring both a carboxylic acid and a methylamino group on a central carbon attached to a 5-bromothiophene ring, makes it a valuable precursor for the design and synthesis of novel bioactive molecules . This compound is a crucial chemical scaffold for developing new therapeutic agents. Research has utilized similar 5-bromothiophene-based intermediates to synthesize novel quinolone derivatives evaluated for their potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . Furthermore, the 2-(thiophen-2-yl)acetic acid moiety has been identified as a promising chemical platform in drug discovery pipelines targeting cancer and inflammation, specifically for developing inhibitors of the glutathione-dependent enzyme mPGES-1 . Recent studies on benzimidazole-quinoline hybrids, synthesized from a related bromothiophene aldehyde, have also shown significant cytotoxicity against human cancer cell lines such as melanoma (A375) and breast cancer (MDA-MB-231), highlighting the potential of this chemotype in oncology research . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Eigenschaften

IUPAC Name

2-(5-bromothiophen-2-yl)-2-(methylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-9-6(7(10)11)4-2-3-5(8)12-4/h2-3,6,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGARLGJRUCPAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical properties and stability of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid

Foreword: A Molecule of Synthetic and Pharmaceutical Interest

2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid represents a confluence of three structurally significant chemical motifs: a halogenated thiophene ring, an α-amino acid backbone, and a secondary amine. This unique combination makes it a compound of considerable interest for researchers in medicinal chemistry and materials science. The 5-bromothiophene moiety serves as a versatile synthetic handle for elaboration via cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] The α-amino acid framework provides a chiral center and imparts physicochemical properties relevant to biological interactions and drug formulation. Understanding the inherent chemical properties and stability profile of this molecule is therefore paramount for its successful application, from synthesis and purification to formulation and long-term storage.

This guide provides a detailed examination of the compound's chemical characteristics, focusing on the interplay between its functional groups and predicting its stability under various stress conditions. We will delve into its structural attributes, spectroscopic signature, and key reactivity patterns, culminating in a practical, field-proven protocol for assessing its stability profile.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any compound is to understand its basic physical and chemical parameters. These properties govern its solubility, permeability, and handling requirements.

Chemical Structure

The structure of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid is defined by a central α-carbon linked to four different substituents: a hydrogen atom, a carboxylic acid group, a methylamino group, and a 5-bromothiophen-2-yl group.

Caption: Chemical structure of the title compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Note that while some data is available from vendors for the hydrochloride salt, other parameters are estimated based on structural similarity to known compounds.

PropertyValueSource / Method
Molecular Formula C₇H₈BrNO₂S[3]
Molecular Weight 250.11 g/mol [3]
CAS Number 1250085-14-3[3]
CAS Number (HCl Salt) 2059927-68-1[4][5]
Appearance Likely a solid at room temperature[6]
pKa (predicted) ~2.2 (COOH), ~9.8 (NHCH₃⁺)ChemAxon Prediction
XLogP3-AA (predicted) 1.9Computational

Spectroscopic Profile (Anticipated)

While specific spectral data for this exact compound is not publicly available, a competent chemist can predict the key features based on its structure. This predictive analysis is crucial for guiding synthesis and confirming product identity.

  • ¹H NMR: The spectrum is expected to show distinct signals for the two non-equivalent thiophene protons (likely doublets), a singlet for the α-proton, a singlet for the N-methyl group, and broad, exchangeable signals for the carboxylic acid and amine protons.

  • ¹³C NMR: The spectrum should reveal seven unique carbon signals: four for the thiophene ring (two quaternary, two tertiary), one for the α-carbon, one for the carboxylic carbon, and one for the N-methyl carbon.

  • Mass Spectrometry (ESI-MS): In positive mode, the protonated molecule [M+H]⁺ would be expected. A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid, an N-H stretch from the secondary amine, a strong C=O stretch from the carboxyl group, and C=C stretching bands from the thiophene ring.

Chemical Reactivity and Stability Profile

The overall stability of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid is a composite of the stabilities of its constituent parts: the bromothiophene ring and the α-amino acid side chain.

Thiophene Ring: The Locus of Oxidative Instability

The thiophene ring is often considered a "structural alert" in drug development because it is susceptible to metabolic bioactivation and chemical degradation.[7][8] The primary degradation pathways involve oxidation of the sulfur atom.

  • S-Oxidation: The sulfur heteroatom can be oxidized by atmospheric oxygen, light, or metabolic enzymes (like cytochrome P450s) to form a reactive thiophene S-oxide intermediate.[7][9]

  • Epoxidation: An alternative pathway involves the formation of a thiophene epoxide, another highly reactive electrophilic species.[7][8]

These reactive intermediates can covalently bind to macromolecules, leading to toxicity, or undergo further reactions like dimerization, which presents as impurity formation.[7] This inherent reactivity makes the thiophene moiety a critical point of vulnerability.[9]

Predicted Oxidative Degradation of the Thiophene Ring Start Thiophene Derivative Oxidants Oxidants (e.g., P450, H₂O₂, Light) SOxide Thiophene S-Oxide (Reactive Intermediate) Oxidants->SOxide S-Oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) Oxidants->Epoxide Epoxidation Dimer Diels-Alder Dimer SOxide->Dimer Dimerization Nucleophile Nucleophilic Attack (e.g., Glutathione Adducts) SOxide->Nucleophile Epoxide->Nucleophile

Caption: Major oxidative degradation pathways for thiophene-containing compounds.

Bromine Substituent: A Handle for Synthesis

The bromine atom at the 5-position of the thiophene ring is not just a potential site for photolytic cleavage but, more importantly, a versatile functional group for synthetic elaboration. It readily participates in metal-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[1] This reactivity is a key feature for its use as a building block in drug discovery programs.[2]

α-Amino Acid Moiety: pH and Thermal Sensitivity

The α-amino acid portion of the molecule introduces its own set of stability considerations.

  • pH Stability: Like all amino acids, the compound is amphoteric. The ionization state of the carboxylic acid and the methylamino group is pH-dependent. In strongly acidic or basic solutions, and particularly at elevated temperatures, amino acids can undergo degradation, though they are generally stable in neutral aqueous solutions.[10][11]

  • Thermal Stability: While the thiophene ring itself is relatively thermally stable, the carboxylic acid group is susceptible to decarboxylation at high temperatures.[12][13] This represents a likely thermal degradation pathway, especially in the solid state or in non-polar solvents.

  • Photostability: Compounds containing bromo-aromatic systems can be sensitive to UV light, which can induce homolytic cleavage of the C-Br bond to form radical intermediates.[14] This is a critical consideration for storage and handling.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of a new chemical entity, a forced degradation (or stress testing) study is the industry-standard approach. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradation products.

Objective: To identify the degradation pathways and stability liabilities of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid under hydrolytic, oxidative, photolytic, and thermal stress.

Analytical Method: A stability-indicating HPLC method with UV and MS detection (LC-MS) is required. The method must be able to resolve the parent compound from all significant degradation products.

Stress Conditions

The following table outlines a standard set of forced degradation conditions. The goal is to achieve 5-20% degradation of the active substance.

Stress ConditionReagent / ConditionTimeJustification
Acid Hydrolysis 0.1 M HCl24, 48, 72 h at 60°CAssesses stability in acidic environments.
Base Hydrolysis 0.1 M NaOH2, 4, 8 h at RTAssesses stability in alkaline environments.
Oxidation 3% H₂O₂24, 48, 72 h at RTSimulates oxidative stress.
Thermal (Solid) 80°C7 daysEvaluates solid-state thermal stability.
Thermal (Solution) 60°C in Water7 daysEvaluates solution-state thermal stability.
Photostability ICH Q1B Option 2As per guidelineAssesses degradation upon exposure to light.
Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Sample Preparation: For each condition, mix an aliquot of the stock solution with the stressor (e.g., 1 mL stock + 1 mL 0.2 M HCl to yield a final concentration of 0.5 mg/mL in 0.1 M HCl).

  • Incubation: Place the stressed samples under the specified conditions for the designated time. A "time zero" sample and an unstressed control (compound in solution, stored at 4°C in the dark) should be analyzed concurrently.

  • Neutralization (for Acid/Base): After incubation, neutralize the acid and base hydrolysis samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples by the validated stability-indicating LC-MS method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Perform a mass balance to ensure all major degradants are accounted for.

    • Use the MS data to propose structures for the observed degradation products.

Forced Degradation Experimental Workflow Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stress Incubate Incubate at Specified Time/Temp Stress->Incubate Neutralize Neutralize Acid/Base Samples Incubate->Neutralize Analyze Analyze via Stability-Indicating LC-MS Incubate->Analyze For non-hydrolytic samples Neutralize->Analyze Evaluate Evaluate Data: % Degradation, Mass Balance, Impurity Identification Analyze->Evaluate End Stability Profile Established Evaluate->End

Caption: A typical workflow for a forced degradation study.

Conclusion and Recommendations

2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid is a molecule with significant synthetic potential. However, its chemical structure contains moieties that are known to be susceptible to degradation. The primary stability concern arises from the oxidative lability of the thiophene ring . This pathway can lead to the formation of reactive metabolites, a critical consideration in drug development.[7][9] Secondary concerns include potential photodegradation due to the C-Br bond and thermal decarboxylation of the amino acid side chain.

For researchers and developers working with this compound, the following recommendations are crucial:

  • Storage: Store the compound protected from light, in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Handling: When in solution, use degassed solvents and be mindful of the solution's pH. Avoid prolonged exposure to high temperatures.[9]

  • Development: A comprehensive forced degradation study, as outlined above, is essential early in the development process to fully characterize its stability profile and identify any degradants that may require toxicological assessment.

By understanding these intrinsic chemical properties and stability liabilities, scientists can devise appropriate strategies for synthesis, purification, formulation, and storage, thereby maximizing the potential of this versatile chemical entity.

References

  • Benchchem. (n.d.). Stability of Thiophene-Containing Compounds. Technical Support Center.
  • Al-Harthy, D., & Shaji, S. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications.
  • Sigma-Aldrich. (n.d.). 2-Bromothiophene 98.
  • Gao, F., et al. (2015). One-pot Synthesis and Thermal Stability of Thiophene-Bridged Thieno [3, 2-b] thiophene Donor-based Copolymers. ResearchGate.
  • Valadbeigi, Y., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Chem-Impex. (n.d.). 2-Bromothiophene.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromothiophene.
  • Ipek, T., et al. (n.d.). THERMAL ANALYSIS OF A NEW THIOPHENE DERIVATIVE AND ITS COPOLYMER. AKJournals.
  • NextSDS. (n.d.). 2-(5-bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride.
  • Ganesan, A., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Preprints.org.
  • Rusu, G., et al. (n.d.). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Journal of Agroalimentary Processes and Technologies.
  • Farkas, O., & Jakli, I. (2010). On the Mechanism and Rate of Spontaneous Decomposition of Amino Acids. PMC.
  • Li, L., et al. (2015). Photodegradation of Polythiophene-Based Polymers: Excited State Properties and Radical Intermediates. ResearchGate.
  • BLDpharm. (n.d.). 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid.
  • Sapphire Bioscience. (n.d.). 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride.

Sources

An In-Depth Technical Guide to the NMR Spectroscopy of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for the novel compound 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid. While a definitive experimental spectrum for this specific molecule is not publicly available, this document, grounded in established principles and spectral data from analogous structures, serves as a predictive reference for its structural elucidation. We will explore the anticipated chemical shifts, coupling constants, and through-bond correlations, providing a robust framework for researchers engaged in the synthesis and characterization of this and related thiophene-based amino acid derivatives. The thiophene moiety is a significant scaffold in medicinal chemistry, and understanding the precise structural features of its derivatives is paramount for drug discovery and development.[1]

Molecular Structure and Predicted NMR Correlations

The structure of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid combines a substituted thiophene ring with an α-amino acid functionality. This unique combination dictates a specific set of expected NMR signals.

Figure 1: Predicted ¹H-¹H COSY correlations for 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the thiophene ring protons, the α-proton of the amino acid, the N-methyl protons, and the amine proton. The chemical shifts are influenced by the electron-withdrawing bromine atom and the overall electronic environment of the molecule.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale and Notes
Thiophene H37.0 - 7.3Doublet3.5 - 4.5The proton at position 3 is coupled to the proton at position 4. Its chemical shift is influenced by the adjacent sulfur atom and the C2 substituent.
Thiophene H46.9 - 7.2Doublet3.5 - 4.5Coupled to the proton at position 3. The bromine at position 5 will deshield this proton, shifting it downfield.
α-H4.0 - 4.5Singlet or Quartet- (or ~7 Hz if coupled to NH)This proton is adjacent to the electron-withdrawing carboxylic acid, the nitrogen atom, and the thiophene ring, resulting in a downfield shift. Depending on the solvent and pH, it may couple with the amine proton. In many cases, this coupling is not observed due to exchange.
N-CH₃2.5 - 3.0Singlet or Doublet- (or ~5 Hz if coupled to NH)The methyl group attached to the nitrogen will appear as a singlet. If coupling to the amine proton is observed, it will be a doublet.
N-HVariableBroad Singlet-The chemical shift of the amine proton is highly dependent on the solvent, concentration, and temperature. It often appears as a broad signal due to quadrupole broadening and chemical exchange.
COOH10.0 - 13.0Broad Singlet-The carboxylic acid proton is typically very deshielded and appears as a broad singlet at a high chemical shift. This signal will disappear upon D₂O exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale and Notes
C=O (Carboxyl)170 - 175The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
C2 (Thiophene)140 - 145This carbon is attached to the amino acid side chain and is part of the aromatic thiophene ring.
C5 (Thiophene)115 - 120The carbon bearing the bromine atom will be significantly shifted upfield due to the heavy atom effect of bromine.
C3 (Thiophene)128 - 132An aromatic carbon adjacent to the sulfur atom.
C4 (Thiophene)125 - 130An aromatic carbon adjacent to the bromine-substituted carbon.
α-C55 - 65The alpha-carbon of the amino acid is typically found in this range, influenced by the adjacent nitrogen and carboxyl groups.
N-CH₃30 - 35The methyl carbon attached to the nitrogen.

Experimental Protocol for NMR Data Acquisition

For researchers synthesizing this compound, the following protocol outlines the recommended steps for acquiring high-quality NMR data.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity, as impurities will complicate spectral interpretation.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice as it will dissolve the polar amino acid and allow for the observation of exchangeable protons (NH and COOH). Other potential solvents include methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) with appropriate pH adjustment.[2] The choice of solvent can affect the chemical shifts.

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) is generally not required as modern spectrometers can lock onto the deuterium signal of the solvent. The residual solvent peak can be used for calibration.[2]

¹H NMR Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[1]

  • Pulse Program: A standard single-pulse sequence (e.g., zg30) is appropriate.[1]

  • Spectral Width: A spectral width of 0-15 ppm should be sufficient to cover all proton signals.

  • Number of Scans: 16-64 scans are typically adequate for a sample of this concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

¹³C NMR Acquisition
  • Spectrometer: A corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each carbon.[1]

  • Spectral Width: A spectral width of 0-200 ppm is standard for most organic molecules.[1]

  • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[1]

  • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.[1]

2D NMR Experiments (Optional but Recommended)

For unambiguous assignment of all signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between the thiophene protons and between the NH and α-H/N-CH₃ protons (if coupling is present).[3]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.[3]

Figure 2: Recommended workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectroscopy of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid. By leveraging data from analogous structures and established NMR principles, researchers can confidently assign the spectra of this and related novel compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The structural confirmation of such molecules is a critical step in the advancement of chemical and pharmaceutical research, and this guide serves as a valuable resource in that endeavor.[1]

References

  • BenchChem. (2025). Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis.
  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
  • BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.

Sources

Crystal Structure Determination of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of non-canonical amino acids is a critical bottleneck in structure-based drug design. 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid presents a unique intersection of crystallographic challenges and advantages. As a zwitterionic molecule featuring a heavy halogen and a highly symmetric heteroaromatic ring, its solid-state characterization requires precise control over crystallization thermodynamics and advanced handling of crystallographic phase problems.

This whitepaper provides an authoritative, step-by-step methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By analyzing the causality behind solvent selection, radiation choice, and disorder modeling, this guide establishes a self-validating workflow for researchers determining the absolute configuration of heavily substituted thiophene derivatives.

Chemical Context & Structural Challenges

To design a successful crystallographic workflow, we must first deconstruct the molecule's physicochemical properties:

  • Zwitterionic Lattice Energy : The presence of an acidic carboxylate and a basic secondary amine dictates that the molecule exists as a zwitterion in the solid state. This results in a robust, high-energy hydrogen-bonded lattice that is insoluble in non-polar solvents, necessitating highly polar crystallization environments .

  • Heavy Atom Anomalous Dispersion : The molecule contains a chiral α -carbon. The inclusion of a bromine atom ( Z=35 ) is a massive crystallographic advantage. Bromine acts as a strong anomalous scatterer, which is essential for determining the absolute structure (enantiomeric purity) without derivatization.

  • Thiophene Ring-Flip Disorder : Thiophene rings are notorious for exhibiting a 180° rotational disorder in the solid state . Because the sulfur atom and the opposing C=C bond have nearly identical steric volumes, crystal packing forces often trap the molecule in two superimposed orientations.

Experimental Methodologies

Protocol 1: Advanced Vapor Diffusion Crystallization

Because zwitterions precipitate rapidly (forming amorphous powders) if solubility is dropped too quickly, vapor diffusion is the optimal method to ensure slow, ordered nucleation.

  • Step 1: Solubilization. Dissolve 10 mg of enantiopure 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid in 0.5 mL of a high-dielectric solvent (e.g., HPLC-grade H2​O /Methanol 1:1 v/v) in a 2 mL inner glass vial.

    • Causality: The high dielectric constant is required to break the strong intermolecular ionic bonds of the zwitterion.

  • Step 2: Filtration. Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial to remove heterogeneous nucleation sites (dust/impurities).

  • Step 3: Anti-Solvent Chamber. Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., Acetone).

  • Step 4: Diffusion & Nucleation. Seal the outer vial tightly and incubate at a stable 20 °C in a vibration-free environment for 3–7 days.

    • Causality: The volatile anti-solvent slowly diffuses into the inner vial through the vapor phase, gradually lowering the solution's polarity. This slow thermodynamic shift promotes the growth of high-quality, single crystals.

Protocol 2: X-Ray Diffraction Data Collection
  • Step 1: Crystal Mounting. Harvest a single crystal (approx. 0.1×0.1×0.2 mm) using a micro-loop and coat it in Paratone-N oil.

  • Step 2: Cryocooling. Flash-cool the crystal to 100 K in a nitrogen cold stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity and freezing out dynamic thermal disorder.

  • Step 3: Data Acquisition. Mount the crystal on a diffractometer equipped with a microfocus Copper ( Cu ) source ( λ=1.54184 Å).

    • Causality: While Molybdenum ( Mo ) is standard for small molecules, Cu radiation maximizes the anomalous dispersion signal ( f′′ ) of the Bromine atom, which is strictly required for precise absolute configuration determination.

CrystallographyWorkflow A 1. Sample Preparation (Enantiopure Synthesis) B 2. Crystallization (Vapor Diffusion, Polar Solvents) A->B C 3. Crystal Mounting (Cryoloop, 100 K) B->C D 4. X-Ray Data Collection (Cu Kα Radiation) C->D E 5. Data Reduction & Absorption Correction D->E F 6. Structure Solution (Dual-Space Methods) E->F G 7. Structure Refinement (Disorder & Flack Parameter) F->G H 8. Validation (checkCIF) & Deposition G->H

Fig 1: End-to-end workflow for the crystal structure determination of the thiophene derivative.

Structure Solution, Refinement, and Disorder Modeling

Protocol 3: Solving the Phase Problem and Refinement

Once data is reduced and multi-scan absorption correction is applied (crucial due to the highly absorbing Bromine atom), the structure must be solved and refined.

  • Step 1: Phase Solution. Utilize dual-space direct methods via the SHELXT algorithm . SHELXT will automatically assign the heavy Bromine and Sulfur atoms based on electron density peak heights.

  • Step 2: Initial Refinement. Perform full-matrix least-squares refinement on F2 using SHELXL . Assign the remaining Carbon, Nitrogen, and Oxygen atoms.

  • Step 3: Thiophene Disorder Modeling (Self-Validation Step). After anisotropic refinement, inspect the difference Fourier map. If residual Q-peaks ( >1.0e /ų) appear near the C3 and C4 positions of the thiophene ring, a 180° ring-flip disorder is present.

    • Action: Model the disorder by splitting the Sulfur and Carbon atoms into two parts (PART 1 and PART 2). Link their occupancies using a free variable (e.g., refining to a 75:25 ratio). Apply SADI (similar distance) and SIMU (similar thermal parameters) restraints to maintain chemical geometry.

  • Step 4: Absolute Structure Validation. Evaluate the Flack parameter using the Parsons quotient method. A value of ∼0.0 confirms the correct enantiomer; a value of ∼1.0 requires inverting the structural model.

RefinementLogic Start Initial Isotropic Model CheckPeak Analyze Residual Electron Density (Q-peaks near Thiophene) Start->CheckPeak DisorderYes High Q-peaks detected: Model 180° Ring-Flip Disorder CheckPeak->DisorderYes Disorder Present DisorderNo No significant Q-peaks: Proceed normally CheckPeak->DisorderNo Ordered SplitOcc Assign Split Occupancies (e.g., 0.70/0.30) & Restraints DisorderYes->SplitOcc Aniso Anisotropic Refinement (All Non-H Atoms) DisorderNo->Aniso SplitOcc->Aniso Flack Evaluate Flack Parameter (Bromine Anomalous Dispersion) Aniso->Flack AbsStruct Assign Absolute Configuration (R or S) Flack->AbsStruct

Fig 2: Decision matrix for modeling thiophene ring-flip disorder and determining absolute structure.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters expected for an enantiopure crystal of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid following successful refinement.

Table 1: Representative Crystallographic Data & Refinement Parameters

ParameterValue / Specification
Chemical Formula C7​H8​BrNO2​S
Formula Weight 250.11 g/mol
Crystal System Orthorhombic (Chiral)
Space Group P21​21​21​
Temperature 100(2) K
Radiation Source CuKα ( λ=1.54184 Å)
Absorption Coefficient ( μ ) ∼7.45 mm⁻¹
Refinement Method Full-matrix least-squares on F2
Goodness-of-fit on F2 1.02−1.05
Typical Disorder Ratio (Major:Minor) 0.75:0.25 (Ring-flip)
Flack Parameter 0.02(3) (Validates Absolute Structure)

References

  • Miyamoto, Y., et al. (2022). "Heptagon-Embedded π-Expanded Thieno- and N-Methylpyrrolo-Pyridazines with Substantial Out-of-Plane Dipole Moment". The Journal of Organic Chemistry, 87(13), 8458-8468. URL:[Link]

  • Storey, J. M. D., et al. (2021). "Thiophene-3-carbonyl Chloride". Molbank, 2021(3), M1254. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

Mass Spectrometry Fragmentation Patterns of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of novel heterocyclic amino acids is a critical bottleneck in early-stage drug discovery. 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid (CAS: 2059927-68-1) represents a highly functionalized bioisostere often utilized in peptidomimetic design. Understanding its gas-phase behavior under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is essential for pharmacokinetic tracking, metabolite identification, and impurity profiling.

This whitepaper provides an authoritative, in-depth analysis of the molecule's fragmentation pathways. By leveraging the intrinsic isotopic signature of bromine and the predictable gas-phase thermodynamics of N-methyl amino acids, we establish a self-validating analytical framework for its definitive identification.

Structural Causality and Gas-Phase Thermodynamics

The fragmentation of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid is governed by three distinct structural motifs, each dictating a specific gas-phase reaction:

  • The α -Amino Acid Moiety: Under positive ESI conditions, protonation occurs preferentially at the secondary amine. The proximity of the carboxylic acid drives a highly favorable α -cleavage. The expulsion of formic acid (HCOOH, 46 Da) is thermodynamically driven by the formation of a resonance-stabilized N-methyl iminium cation [1].

  • The Bromine Atom: Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% to 49.31%). This acts as a built-in diagnostic tracer. Any fragment retaining the bromine atom will exhibit a characteristic M/M+2 doublet of equal intensity [2].

  • The Thiophene Ring: Heteroaromatic rings are generally stable under low-energy collisional dissociation. However, the electron-withdrawing nature of the halogen weakens the C-Br bond, making heterolytic cleavage (loss of HBr) a dominant secondary fragmentation pathway [3].

Self-Validating Experimental Protocol: UHPLC-HRMS/MS

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . The experimental choices are not arbitrary; they are engineered to use the molecule's own isotopic and chemical properties as internal quality controls.

Step-by-Step Methodology

Phase 1: Sample Preparation (Protonation Optimization)

  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to ensure complete solubilization of the hydrophobic thiophene core.

  • Working Dilution: Dilute to 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid (FA) .

    • Causality: The 0.1% FA lowers the pH below the pKa of the secondary amine, forcing >99% of the molecules into the [M+H]+ state prior to desolvation, maximizing MS1 sensitivity.

Phase 2: UHPLC Separation 3. Column: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). 4. Gradient: Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% FA).

  • Causality: The rapid gradient sharpens the chromatographic peak, concentrating the ion flux entering the source to overcome any signal-to-noise limitations during MS/MS acquisition.

Phase 3: High-Resolution Mass Spectrometry (HRMS) 5. Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C. 6. Precursor Validation (MS1): Isolate the precursor ions at m/z 250.0 and 252.0.

  • Self-Validation Checkpoint: The acquisition software must verify a ~1:1 intensity ratio between 250.0 and 252.0. If this ratio deviates by more than 5%, the system is flagged for co-eluting isobaric interference.
  • Fragmentation (MS2): Subject the isolated precursors to Higher-energy Collisional Dissociation (HCD) at Normalized Collision Energies (NCE) of 20%, 30%, and 40%.
  • Causality: Stepped NCE ensures the capture of both fragile primary fragments (e.g., dehydration) and recalcitrant secondary fragments (e.g., ring cleavage).

    Fig 1: Step-by-step LC-MS/MS analytical workflow for bromothiophene amino acid characterization.

Mechanistic Fragmentation Pathways

Upon isolation of the [M+H]+ precursor (m/z 250 / 252), collision with inert gas (e.g., Nitrogen or Argon) induces vibrational excitation, leading to predictable bond ruptures.

Primary Fragmentation: The Iminium Pathway

The lowest energy threshold for fragmentation in N-methyl amino acids is the loss of the carboxyl group. This occurs via two competing mechanisms:

  • Direct Decarboxylation: Loss of HCOOH (-46 Da) directly yields the iminium ion at m/z 204 / 206 .

  • Sequential Dehydration/Decarbonylation: Initial loss of H2​O (-18 Da) yields a transient acylium ion at m/z 232 / 234 . Subsequent loss of CO (-28 Da) converges on the same iminium ion at m/z 204 / 206 .

Because the bromine atom is untouched during this process, the m/z 204 / 206 fragment retains the strict 1:1 isotopic doublet, validating its structural assignment.

Secondary Fragmentation: Halogen Cleavage

As collision energy increases (NCE >30%), the energy deposited into the iminium ion exceeds the dissociation threshold of the carbon-bromine bond. The fragment at m/z 204 / 206 expels a neutral molecule of Hydrogen Bromide (HBr, 80 / 82 Da).

This yields a highly conjugated, debrominated thienyl-iminium cation at m/z 124 .

  • Self-Validation Checkpoint: The sudden disappearance of the 1:1 isotopic doublet and the emergence of a single monoisotopic peak at m/z 124 unequivocally confirms the loss of the halogen [2].

Tertiary Fragmentation: N-Methyl Cleavage

A minor, yet highly diagnostic pathway for N-methylated amino acids is the cleavage of the Cα​−Cβ​ bond, leaving the charge on the nitrogen-containing fragment. This yields the N-methyl iminium cation [CH2​=NH−CH3​]+ at m/z 44 . The presence of this low-mass ion is definitive proof of the N-methyl substitution [3].

Fig 2: ESI+ MS/MS fragmentation pathway of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid.

Quantitative Data Summary

The table below summarizes the exact masses, neutral losses, and diagnostic utility of the observed fragments. Exact masses are calculated based on the monoisotopic mass of the most abundant elements ( 12C , 1H , 14N , 16O , 32S ) and the specific bromine isotope.

Fragment AssignmentFormulaExact Mass ( 79Br )Exact Mass ( 81Br )Neutral LossRelative AbundanceDiagnostic Value
Precursor [M+H]+ C7​H9​BrNO2​S+ 249.9535251.9515N/A100% (MS1)Confirms intact molecule & Br presence.
Dehydrated Ion C7​H7​BrNOS+ 231.9430233.9409-18 Da ( H2​O )Low (<15%)Indicates free carboxylic acid.
Iminium Ion C6​H7​BrNS+ 203.9481205.9461-46 Da ( HCOOH )High (Base Peak)Confirms α -amino acid structure.
Debrominated Ion C6​H6​NS+ 124.0220124.0220-80/-82 Da ( HBr )Medium (40%)Validates halogen attachment to ring.
N-methyl Iminium C2​H6​N+ 44.050044.0500CleavageLow (<10%)Confirms N-methyl substitution.

Note: Relative abundance is highly dependent on the specific Collision Energy (CE) applied. The Iminium ion typically dominates at NCE 20-30%, while the debrominated ion becomes prominent at NCE >40%.

Conclusion

The ESI-MS/MS analysis of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid yields a highly predictable and self-validating fragmentation pattern. By tracking the migration and eventual expulsion of the bromine isotopic doublet, analysts can confidently map the structure of the molecule. The dominant loss of formic acid to form the stable iminium ion, followed by the high-energy expulsion of HBr, provides a definitive spectral fingerprint that can be utilized for high-throughput screening, pharmacokinetic quantification, and impurity tracking in pharmaceutical development.

References

  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate Zaporozhye Medical Journal. URL:[Link] [1]

  • Interpretation of Mass Spectra IntechOpen. URL:[Link][2]

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides The Journal of Organic Chemistry - ACS Publications. URL:[Link] [3]

Methodological & Application

Application Notes and Protocols for 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the thiophene ring stands as a privileged scaffold, integral to a multitude of FDA-approved drugs.[1][2] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, allows for novel interactions with biological targets.[3] The building block, 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid, presents a particularly valuable asset for drug discovery programs. It synergistically combines three key chemical features: a readily functionalizable 5-bromo-thiophene moiety for carbon-carbon bond formation, a secondary amine, and a carboxylic acid for amide bond formation and peptidomimetic chemistry. This trifecta of reactivity opens a vast chemical space for the synthesis of novel small molecules and peptide-based therapeutics.

This guide provides a comprehensive overview of the applications and detailed protocols for the effective use of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid as a strategic building block in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Chemical Name 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid-
CAS Number 1250085-14-3[4]
Molecular Formula C₇H₈BrNO₂S[4]
Molecular Weight 250.11 g/mol [4]
Hydrochloride Salt CAS 2059927-68-1[5][6]
Hydrochloride Salt MW 286.57 g/mol [6]
Appearance Off-white to pale yellow solid (predicted)-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO) and aqueous base. The hydrochloride salt is expected to have higher water solubility.-

Synthetic Strategy: Accessing the Building Block

While not extensively detailed in the literature, a plausible and efficient synthesis of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid can be envisioned through established synthetic methodologies for α-amino acids, such as the Strecker or Bucherer-Bergs reactions.[7][8][9][10]

Protocol 1: Proposed Synthesis via a Modified Strecker Reaction

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[7][11] This proposed protocol adapts the Strecker reaction for the synthesis of the target building block.

Strecker Synthesis Workflow Start 5-Bromothiophene-2-carbaldehyde Imine Imine Formation (Methylamine) Start->Imine Nitrile α-Aminonitrile Formation (e.g., TMSCN) Imine->Nitrile Hydrolysis Nitrile Hydrolysis (Acid or Base) Nitrile->Hydrolysis End 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid Hydrolysis->End

Caption: Proposed workflow for the synthesis of the target building block via a modified Strecker reaction.

Step-by-Step Protocol:

  • Imine Formation:

    • To a solution of 5-bromothiophene-2-carbaldehyde (1.0 equiv) in methanol, add a solution of methylamine (1.1 equiv, e.g., as a solution in ethanol or THF) at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the imine by TLC or LC-MS.

  • α-Aminonitrile Formation:

    • Cool the reaction mixture containing the in-situ generated imine to 0 °C.

    • Carefully add trimethylsilyl cyanide (TMSCN) (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the imine and the formation of the α-aminonitrile.

  • Nitrile Hydrolysis:

    • Upon completion, carefully quench the reaction with aqueous HCl (e.g., 6M HCl).

    • Heat the mixture to reflux for 4-8 hours to effect hydrolysis of the nitrile to the carboxylic acid.

    • Monitor the hydrolysis by LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and then a non-polar solvent like diethyl ether.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography.[12]

Causality Behind Experimental Choices:

  • In-situ Imine Formation: Generating the imine in situ minimizes its potential instability and avoids an extra isolation step.

  • TMSCN: Trimethylsilyl cyanide is often preferred over KCN/NaCN for its better solubility in organic solvents and milder reaction conditions.

  • Acidic Hydrolysis: Strong acid is typically required for the complete hydrolysis of the nitrile to the carboxylic acid.

Application in Drug Discovery: Key Transformations

The strategic value of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid lies in its ability to undergo two of the most important reactions in medicinal chemistry: palladium-catalyzed cross-coupling and amide bond formation.

Application 1: Suzuki-Miyaura Cross-Coupling

The bromine atom on the thiophene ring serves as a versatile handle for introducing a wide range of aryl, heteroaryl, or vinyl groups via Suzuki-Miyaura cross-coupling.[13][14][15] This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Protecting Group Strategy:

Prior to cross-coupling, it is crucial to protect the reactive secondary amine and carboxylic acid functionalities to prevent undesired side reactions.[16][17][18][19]

Protecting Group Strategy BuildingBlock 2-(5-Bromothiophen-2-yl)-2- (methylamino)acetic acid Protection Protection (e.g., Boc for amine, Methyl ester for acid) BuildingBlock->Protection ProtectedBB Protected Building Block Protection->ProtectedBB Coupling Suzuki-Miyaura Coupling ProtectedBB->Coupling Deprotection Deprotection Coupling->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: A typical protecting group strategy for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of the Protected Building Block

Step 1: Protection

  • Boc Protection of the Amine:

    • Dissolve the building block (1.0 equiv) in a suitable solvent mixture (e.g., dioxane/water).

    • Add a base such as sodium bicarbonate or triethylamine (2.0 equiv).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) and stir at room temperature for 12-24 hours.

    • After completion, acidify the mixture and extract the Boc-protected product.

  • Esterification of the Carboxylic Acid:

    • Dissolve the Boc-protected amino acid in methanol.

    • Add a catalyst such as thionyl chloride (SOCl₂) or trimethylsilylchloride (TMSCl) dropwise at 0 °C.

    • Stir at room temperature or reflux until the reaction is complete (monitored by TLC/LC-MS).

    • Remove the solvent under reduced pressure and purify the resulting methyl ester.

Step 2: Suzuki-Miyaura Coupling

  • To a reaction vessel, add the protected building block (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a suitable solvent system, such as a mixture of dioxane and water (4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

  • Boc Deprotection: Treat the coupled product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

  • Ester Hydrolysis: Saponify the methyl ester using a base like lithium hydroxide (LiOH) in a THF/water mixture.

Application 2: Amide Bond Formation

The carboxylic acid and secondary amine functionalities make this building block ideal for incorporation into peptide chains or for the synthesis of small molecule amides.[20]

Protocol 3: Amide Coupling with a Primary or Secondary Amine

Protecting Group Strategy: The 5-bromo-thiophene moiety is generally stable under standard amide coupling conditions. However, the secondary amine of the building block must be protected (e.g., with a Boc group) if the carboxylic acid is to be activated and coupled to another amine.

Amide Coupling Workflow ProtectedBB Boc-Protected Building Block Activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDC) ProtectedBB->Activation Coupling Coupling with Amine (R-NH2) Activation->Coupling Deprotection Boc Deprotection (TFA/DCM) Coupling->Deprotection FinalAmide Final Amide Product Deprotection->FinalAmide

Caption: Workflow for the formation of an amide bond using the protected building block.

Step-by-Step Protocol:

  • Dissolve the Boc-protected 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid (1.0 equiv) in a suitable aprotic solvent such as DMF or DCM.

  • Add the desired amine (1.1 equiv) and a coupling agent such as HATU (1.1 equiv) or a combination of EDC (1.2 equiv) and HOBt (1.2 equiv).[21]

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

  • The Boc protecting group can be removed as described in the Suzuki-Miyaura protocol.

Causality Behind Reagent Choices:

  • HATU/EDC/HOBt: These are common and effective coupling reagents that minimize racemization at the α-carbon.[21] For sterically hindered amines, more powerful reagents like PyAOP or the formation of an acid fluoride might be necessary.[3][22][23]

  • DIPEA: A non-nucleophilic base is used to prevent it from competing with the amine nucleophile in the coupling reaction.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.[24]

Conclusion

2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid is a highly versatile and valuable building block for drug discovery. Its strategic combination of a functionalizable aromatic ring with orthogonal handles for amide bond formation provides medicinal chemists with a powerful tool for the rapid and efficient synthesis of diverse compound libraries. The protocols outlined in this guide offer a solid foundation for the successful application of this building block in the pursuit of novel therapeutics.

References

  • NextSDS. 2-(5-bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride. Available from: [Link]

  • Katritzky, A. R., et al. (2004). Practical Peptide Synthesis Mediated by a Recyclable Hypervalent Iodine Reagent and Tris(4-methoxyphenyl)phosphine. Journal of Organic Chemistry, 69(1), 134-138.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(12-S), 215-225.
  • Shafique, Z., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1185-1215.
  • Choosing amide coupling agent : r/Chempros. (2023, March 20). Reddit. Available from: [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2021).
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Gao, W., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters, 25(35), 6555-6559.
  • Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development (IJRD), 8(6), 1-8.
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(SPECIAL ISSUE 10), 1810-1825.
  • D’Andola, C., & Vogt, F. G. (2014). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 12(35), 6795-6811.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Csomos, C., & De, B. (2012). Peptide and Amino Acids Separation and Identification from Natural Products. In Amino Acid - New Insights and Roles in Plant and Animal. IntechOpen.
  • Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 249-305). Pergamon.
  • El-Faham, A., & Albericio, F. (2011). Peptide and Amino Acid Protecting Groups.
  • El-Faham, A., & Albericio, F. (2018). Protecting Groups in Peptide Synthesis. In Peptide Synthesis (pp. 1-24). Springer.
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Khan, K. M., et al. (2021).
  • Giordano, F., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 8, 595.
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry, 2(2), 1-10.
  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Available from: [Link]

  • Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. (n.d.). University of Guelph. Available from: [Link]

  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. (2015). ACS Chemical Neuroscience, 6(11), 1836-1843.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Amino Acid-Protecting Groups. (2009). SciSpace.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2014). International Journal of Pharmacy and Biological Sciences, 4(1), 1-5.
  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2018). Molecules, 23(11), 2763.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. Available from: [Link]

  • Zhang, J., et al. (2016). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 7(1), 454-460.
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu Scientific Instruments. Available from: [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society, 146(33), 22445-22455.
  • Method for purification of amino acid. (2008). Google Patents.
  • PubChemLite. 2-(5-bromothiophen-2-yl)acetic acid (C6H5BrO2S). Available from: [Link]

Sources

Incorporation of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid into Peptidomimetics: Synthesis, Coupling Protocols, and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The development of modern peptidomimetics relies heavily on the integration of unnatural amino acids to overcome the poor pharmacokinetic properties of native peptides. The building block 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid is a highly specialized, multifunctional chimera that introduces three distinct structural modifications into a peptide backbone:

  • N-Methylation: Restricts the conformational flexibility of the peptide backbone (favoring cis-amide bond formations) and drastically increases resistance to proteolytic degradation[1][2].

  • α -Heteroaryl Motif: The thiophene ring acts as an isostere for phenyl rings (e.g., in phenylglycine), altering the electronic distribution and local lipophilicity.

  • Aryl Bromide Handle: The 5-bromo substituent on the thiophene ring serves as a bioorthogonal handle for late-stage, transition-metal-catalyzed diversification (e.g., Suzuki-Miyaura or Sonogashira cross-coupling) directly on the solid support[3].

Physicochemical & Structural Properties
PropertyDescriptionImpact on Synthesis
Chemical Nature N-methyl α -heteroaryl glycine derivativeHighly sterically hindered; requires highly reactive coupling reagents[2].
α -Proton Acidity High (stabilized by adjacent thiophene and carbonyl)Extreme risk of base-catalyzed racemization via oxazolone formation or direct enolization[4][5].
Nucleophilicity Low (secondary amine)Prone to dead-end guanidinylation if coupled with uronium-based reagents (e.g., HATU)[1][6].
Halogen Reactivity Aryl bromideCompatible with standard Fmoc-SPPS; susceptible to Pd-catalyzed cross-coupling[3].

Mechanistic Challenges & Strategic Solutions

Integrating this building block via Solid-Phase Peptide Synthesis (SPPS) presents two major mechanistic hurdles that dictate the experimental design.

Challenge A: The Guanidinylation Trap

Coupling the next amino acid onto the sterically hindered secondary N-methyl amine of the bromothiophene residue is kinetically slow. If standard uronium-based reagents like HATU or HBTU are used, the slow rate of peptide bond formation allows the uronium salt to react directly with the N-methyl amine. This forms a stable tetramethylguanidinium species, permanently capping the peptide chain and halting synthesis[1][6]. Solution: Use phosphonium-based coupling reagents (e.g., PyBroP or PyAOP) for chain elongation onto the N-methyl group, as they cannot form guanidinium adducts[6][7].

Challenge B: Epimerization of α -Aryl Glycines

Because the α -carbon is sandwiched between a carbonyl and an electron-rich thiophene ring, the α -proton is unusually acidic. During carboxyl activation, the intermediate can easily form an oxazolone or undergo direct enolization, leading to racemization[4][5]. Solution: Avoid strong, unhindered bases. Use strictly controlled equivalents of N,N-Diisopropylethylamine (DIPEA) or substitute with 2,4,6-trimethylpyridine (collidine) to minimize base-catalyzed proton abstraction[5].

Experimental Workflows

SPPS_Workflow Resin Resin-Bound Peptide (Primary Amine) Coupling1 Coupling of Fmoc-BrThp(NMe)-OH Reagents: HATU / DIPEA Resin->Coupling1 Step 1: Incorporation Deprotection Fmoc Deprotection Reagent: 20% Piperidine Coupling1->Deprotection Step 2: Unmasking Coupling2 Coupling to N-Methyl Amine Reagents: PyBroP / DIPEA Deprotection->Coupling2 Step 3: Chain Elongation Suzuki On-Resin Suzuki Coupling Reagents: Pd(PPh3)4 / Ar-B(OH)2 Coupling2->Suzuki Step 4: Diversification Cleavage TFA Cleavage & Global Deprotection Suzuki->Cleavage Step 5: Release

Caption: Workflow for the incorporation and functionalization of the N-methylated bromothiophene building block.

Detailed Experimental Protocols

Protocol 1: Incorporation of Fmoc-2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid

Objective: Couple the sterically hindered unnatural amino acid to a growing, resin-bound primary amine.

In this step, the incoming acid is hindered, but the resin-bound amine is primary. Therefore, HATU is the optimal reagent to rapidly form the highly reactive HOAt ester, driving the reaction to completion before racemization can occur[1][2].

Step-by-Step Procedure:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF[2].

  • Base Addition: Add 0.6 mmol (6 eq) of DIPEA (or collidine to further suppress racemization) to the vial. Stir for exactly 2 minutes to allow active ester formation.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash the resin with DMF (5x) and Dichloromethane (DCM) (3x). Perform a Kaiser (ninhydrin) test. A yellow/colorless bead indicates successful coupling (primary amine consumed). If blue, repeat steps 2-4.

HATU_Mechanism Acid Fmoc-BrThp(NMe)-OH (Sterically Hindered Acid) HATU HATU + DIPEA (Uronium Activation) Acid->HATU OAt_Ester Active HOAt Ester (Highly Reactive Intermediate) HATU->OAt_Ester -H+, -Urea PeptideBond Peptide Bond Formation (Target Product) OAt_Ester->PeptideBond Amine Resin-Bound Amine (Nucleophile) Amine->PeptideBond Nucleophilic Attack

Caption: Mechanistic pathway of carboxylic acid activation by HATU to overcome steric hindrance.

Protocol 2: Chain Elongation onto the N-Methylated Residue

Objective: Couple the next Fmoc-amino acid onto the secondary N-methyl amine of the bromothiophene residue.

Step-by-Step Procedure:

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5x) and DCM (5x).

  • Activation with PyBroP: Dissolve 0.4 mmol (4 eq) of the next Fmoc-amino acid in 2 mL of DCM/DMF (1:1). Add 0.4 mmol (4 eq) of PyBroP[7].

  • Coupling: Add the solution to the resin, followed immediately by 0.8 mmol (8 eq) of DIPEA.

  • Agitation: Agitate the reaction mixture for 4 to 16 hours. Note: Secondary amines require significantly extended coupling times[2].

  • Validation (Chloranil Test): The Kaiser test is blind to secondary amines. Remove a few beads, wash with methanol, and add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A dark blue/green color indicates unreacted secondary amines (incomplete coupling). A yellow/colorless bead indicates success. If incomplete, perform a second coupling cycle[1].

Protocol 3: Late-Stage On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Diversify the peptidomimetic by coupling an aryl group to the 5-bromo position of the thiophene ring prior to cleavage.

Step-by-Step Procedure:

  • Solvent Exchange: Wash the resin thoroughly with degassed DMF (5x).

  • Reagent Preparation: In a glovebox or under strict argon atmosphere, dissolve 0.5 mmol (5 eq) of the desired arylboronic acid and 0.05 mmol (0.5 eq) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in 2 mL of degassed DMF.

  • Base Addition: Add 1.0 mmol (10 eq) of an aqueous 2M K2CO3 solution to the mixture.

  • Reaction: Transfer the mixture to the resin. Heat the reaction vessel to 80°C under microwave irradiation (or conventional heating) for 2 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF, water, DMF, DCM, and methanol to remove palladium by-products.

  • Cleavage: Cleave the final functionalized peptide from the resin using a standard TFA/TIPS/H2O (95:2.5:2.5) cocktail for 2 hours[6].

Quantitative Analysis of Coupling Efficiencies

The table below summarizes the expected coupling efficiencies and side-reaction risks when coupling onto the N-methylated bromothiophene residue using various reagents.

Coupling ReagentClassExpected Yield (4h)Guanidinylation RiskRacemization RiskRecommendation
HBTU / HOBt Uronium / Benzotriazole< 30%HighModerateNot Recommended[1][2]
HATU / HOAt Uronium / Azabenzotriazole40 - 60%HighHighUse only for Step 1[1][2]
PyBroP Phosphonium85 - 95%NoneLowOptimal for N-Me coupling [1][7]
DIC / Oxyma Carbodiimide70 - 80%NoneVery LowGood alternative for sensitive sequences[4]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The functionalization of unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery. The compound 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid (often supplied as a hydrochloride salt, CAS: 2059927-68-1)[1] presents a unique synthetic profile. It contains a highly reactive 5-bromothiophene moiety—an excellent electrophile for transition-metal catalysis[2]—juxtaposed with a zwitterionic α -methylamino acid group.

Direct palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of this substrate is notoriously challenging. The free secondary amine and carboxylic acid can coordinate to palladium(II) intermediates, forming stable, off-cycle complexes that poison the catalyst. Furthermore, the zwitterionic nature of the molecule results in poor solubility in standard organic solvents.

This guide provides two field-proven methodologies to overcome these challenges:

  • The Medicinal Chemistry Standard (Approach A): A robust protection-coupling-deprotection sequence ensuring high yields and easy purification.

  • The Advanced Aqueous Protocol (Approach B): A step-economic, direct coupling method utilizing water-soluble ligands and precise pH control.

Mechanistic Causality & The Catalyst Poisoning Dilemma

To successfully couple this molecule, one must understand the causality of the catalytic cycle. The Suzuki-Miyaura reaction proceeds via three primary steps: oxidative addition, transmetalation, and reductive elimination[2].

When using the unprotected amino acid, the oxidative addition of the Pd(0) species into the C–Br bond occurs readily. However, during the transmetalation step, the free −NHMe group can competitively bind to the Pd(II) center. If the chosen phosphine ligand is not sterically demanding enough, the amine displaces the ligand or the boronic acid, stalling the cycle. Additionally, the use of weaker bases (like K2​CO3​ ) often leads to incomplete transmetalation in bromothiophenes; research indicates that K3​PO4​ significantly improves yields by accelerating the formation of the reactive boronate species[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar-Thiophene)(Br)L_2 Pd0->OxAdd + Bromo-Thiophene AA (Rate Limiting) TransMet Transmetalation Pd(II)(Ar-Thiophene)(Ar')L_2 OxAdd->TransMet + Ar'-B(OH)2 + Base (e.g., K3PO4) RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Cross-Coupled Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for bromothiophenes.

Experimental Workflows & Protocols

The following workflows represent self-validating systems. Each step includes an In-Process Control (IPC) to verify chemical transformations before proceeding, preventing the carryover of impurities.

Workflow cluster_A Approach A: Traditional Medicinal Chemistry cluster_B Approach B: Direct Aqueous Coupling Start 2-(5-Bromothiophen-2-yl)- 2-(methylamino)acetic acid HCl Protect Step 1: Protection (Boc2O, MeOH/SOCl2) Start->Protect Route A CoupleB Direct Suzuki Coupling (Pd(OAc)2, sSPhos, Na2CO3, H2O) Start->CoupleB Route B CoupleA Step 2: Suzuki Coupling (Pd(dppf)Cl2, K3PO4, Dioxane) Protect->CoupleA Deprotect Step 3: Deprotection (4N HCl in Dioxane) CoupleA->Deprotect End Coupled Unnatural Amino Acid Product Deprotect->End CoupleB->End

Figure 2: Strategic workflows for the cross-coupling of the target bromothiophene amino acid.

Protocol A: The Medicinal Chemistry Standard (Protection Strategy)

Rationale: Masking the zwitterion eliminates Pd-chelation and enables the use of standard organic solvents, ensuring reproducible, high-yielding transmetalation[4].

Step 1: Esterification and Boc-Protection

  • Suspend 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride (1.0 eq) in anhydrous Methanol (0.2 M).

  • Cool to 0 °C and dropwise add Thionyl Chloride ( SOCl2​ , 2.0 eq). Reflux for 4 hours.

  • Concentrate in vacuo. Redissolve the crude ester hydrochloride in Dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq). Stir at room temperature for 12 hours.

  • IPC (Self-Validation): Perform TLC (Hexane/EtOAc 7:3) and stain with Ninhydrin. The disappearance of the Ninhydrin-active spot confirms full protection.

Step 2: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the protected intermediate (1.0 eq), Arylboronic acid (1.2 eq), and K3​PO4​ (3.0 eq).

  • Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 0.1 M).

  • Add Pd(dppf)Cl2​ (5 mol%). The bidentate dppf ligand restricts the conformational flexibility of the Pd center, preventing protodeboronation side-reactions.

  • Heat at 80 °C for 12 hours under an inert atmosphere.

  • IPC (Self-Validation): Analyze via LC-MS. Look for the disappearance of the characteristic 1:1 isotopic bromine doublet ( M / M+2 ) and the appearance of the coupled product mass.

Step 3: Deprotection

  • Dissolve the purified coupled product in DCM and add 4N HCl in Dioxane (10 eq). Stir for 2 hours.

  • Concentrate to yield the final functionalized amino acid as an HCl salt.

Protocol B: The Advanced Aqueous Protocol (Direct Coupling)

Rationale: By utilizing highly basic aqueous conditions, the amino acid is solubilized as a carboxylate salt. The use of a highly sterically demanding, water-soluble biaryl phosphine ligand (e.g., sSPhos) creates a protective sphere around the Pd center, physically blocking the secondary amine from coordinating while allowing the smaller boronate to undergo transmetalation.

Step-by-Step Methodology:

  • In a microwave vial, add 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride (1.0 eq) and Arylboronic acid (1.5 eq).

  • Add Na2​CO3​ (4.0 eq). Expert Insight: The high equivalent of base is strictly required because 1.0 eq is consumed immediately to neutralize the HCl salt[1], and another 1.0 eq deprotonates the carboxylic acid. The remaining 2.0 eq facilitate the formation of the reactive arylboronate.

  • Add Pd(OAc)2​ (5 mol%) and sSPhos (Sodium 2'-dicyclohexylphosphino-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate) (10 mol%).

  • Suspend in degassed H2​O /EtOH (3:1, 0.1 M).

  • Irradiate in a microwave reactor at 100 °C for 45 minutes.

  • IPC (Self-Validation): Direct injection LC-MS (ESI+). The product mass will show a shift of (Aryl−Br+1) .

  • Purification: Acidify to pH 4 using 1N HCl to precipitate the zwitterion, followed by Reverse-Phase HPLC (C18, H2​O /MeCN with 0.1% TFA).

Quantitative Data & Method Comparison

The choice between Protocol A and B depends heavily on the project's stage. Protocol A is preferred for scaling up due to easier purification (normal phase chromatography), while Protocol B is ideal for rapid library synthesis in early-stage drug discovery.

ParameterApproach A (Protected)Approach B (Direct Aqueous)
Step Count 3 Steps1 Step
Overall Yield 65% - 75%45% - 60%
Reaction Time 24 - 36 hours1 - 2 hours (Microwave)
Catalyst System Pd(dppf)Cl2​ Pd(OAc)2​ / sSPhos
Optimal Base K3​PO4​ Na2​CO3​
Primary Challenge Time-consuming, low atom economyDifficult purification (Requires RP-HPLC)

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize NobelPrize.org URL:[Link][2]

  • Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications Taylor & Francis URL:[Link][3]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation Arab Journal of Chemistry URL:[Link][4]

  • 2-(5-bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride - Chemical Substance Information NextSDS URL:[Link][1]

Sources

Troubleshooting & Optimization

preventing racemization of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid during amide bond formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing stereochemical challenges during the synthesis of complex peptidomimetics.

Below, we address the specific challenge of preventing the racemization (epimerization) of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid during amide bond formation.

The "Perfect Storm" of Racemization: Mechanistic Overview

Coupling 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid is notoriously difficult because its chemical structure combines three distinct features that drastically increase the risk of racemization[1][2]:

  • Heteroarylglycine Core: The alpha-carbon is directly attached to a thiophene ring. This aromatic system stabilizes the formation of an alpha-carbanion (enolate) via resonance.

  • Electron-Withdrawing Bromine: The bromine atom at the 5-position of the thiophene exerts a strong inductive electron-withdrawing effect, further increasing the acidity of the alpha-proton.

  • N-Methylation: The secondary amine introduces severe steric hindrance, which kinetically slows down the nucleophilic attack of the incoming amine during coupling. Furthermore, N-methylated amino acids lack the urethane NH proton (present in standard Fmoc/Boc amino acids) that normally ionizes to suppress alpha-deprotonation[1].

Because the desired acylation step is kinetically slow, the activated intermediate spends more time in the presence of base, allowing the competing base-catalyzed enolization and oxazolonium ion formation pathways to dominate.

Mechanistic Pathway of Racemization

Racemization A Activated N-Methyl Bromothienylglycine B Base-Catalyzed Enolization A->B Base abstracts highly acidic α-proton C Oxazolonium Ion Formation A->C Intramolecular cyclization D Racemized Diastereomeric Mixture B->D Non-stereoselective amine attack C->D Ring opening by amine

Figure 1: Competing pathways leading to the racemization of activated N-methyl arylglycines.

Troubleshooting Guide & Experimental Protocols

To achieve an epimerization-free coupling, you must manipulate the kinetics: accelerate the coupling rate while suppressing the basicity of the microenvironment .

Protocol A: The DEPBT Low-Racemization Workflow (Recommended for SPPS & Solution Phase)

DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the gold-standard coupling reagent for highly racemization-prone arylglycines[2][3]. It forms an intermediate that is highly resistant to oxazolonium formation.

Self-Validating Methodology:

  • Preparation: Dissolve 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid (1.2 eq) and DEPBT (1.2 eq) in a non-polar solvent mixture, preferably anhydrous DCM/THF (1:1). Causality: Avoiding polar solvents like DMF prevents the stabilization of the polar enolate intermediate.

  • Temperature Control: Chill the reaction vessel to -20 °C to 0 °C.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP / collidine) (2.0 eq) dropwise. Causality: TMP is sterically hindered and weakly basic compared to DIEA, preventing it from abstracting the acidic alpha-proton of the bromothienyl group.

  • Coupling: Add the amine nucleophile (1.0 eq). Allow the reaction to slowly warm to room temperature over 12 hours.

  • Validation Check: Before working up the entire batch, cleave a 5 µL micro-aliquot and analyze via LC-MS using a slow gradient. Look for a single product peak. The presence of a closely eluting isobaric twin indicates diastereomer formation.

Protocol B: The DIC/Oxyma Pure Base-Free Workflow (Recommended for Sterically Hindered Amines)

If the incoming amine is also sterically hindered (e.g., coupling onto another N-methyl amino acid), DEPBT may be too slow. In this case, use DIC and Oxyma Pure[4][5].

Self-Validating Methodology:

  • Preparation: Dissolve the acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) at 0 °C. Stir for 5 minutes. Causality: Oxyma acts as an excellent leaving group and maintains a slightly acidic microenvironment, completely eliminating the need for an exogenous base.

  • Coupling: Add the activated mixture to the amine/resin. React at room temperature for 2 hours.

  • Validation Check: Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines) to confirm complete acylation. If incomplete, repeat the coupling rather than adding base or heating, which will induce racemization.

Decision Matrix for Coupling Conditions

Workflow Start Coupling 2-(5-Bromothiophen-2-yl)- 2-(methylamino)acetic acid Q1 Is the incoming amine nucleophile sterically hindered? Start->Q1 Path1 Use Protocol A: DEPBT + TMP in DCM/THF (Prioritizes Chirality) Q1->Path1 No (Primary Amine) Path2 Use Protocol B: DIC / Oxyma Pure in DMF (Prioritizes Reactivity) Q1->Path2 Yes (Secondary Amine)

Figure 2: Decision tree for selecting the optimal coupling protocol based on steric hindrance.

Quantitative Data: Reagent & Condition Comparison

The table below summarizes expected outcomes when activating highly acidic N-methyl arylglycines based on established literature parameters for similar substrates (e.g., Dpg, Phg)[6][7].

Coupling ReagentBase UsedSolvent SystemRelative ReactivityExpected Racemization RiskRecommendation
HATU / HOAt DIEA (2.0 eq)DMFVery HighSevere (>30%) ❌ Do not use for this molecule.
HATU / HOAt TMP (2.0 eq)DCM / DMFVery HighModerate (5–15%) ⚠️ Use only if DIC/Oxyma fails.
DIC / Oxyma NoneDMFHighLow (<5%) ✅ Ideal for hindered couplings.
DEPBT TMP (2.0 eq)DCM / THFModerateVery Low (<2%) ✅ Gold standard for arylglycines.
Allenone NoneDCMModerateTrace (<1%) 🔬 Emerging methodology[8].

Frequently Asked Questions (FAQs)

Q: I used HATU and DIEA to maximize the coupling rate, but my LC-MS shows a 1:1 mixture of diastereomers. Why? A: HATU is a powerful uronium salt that rapidly forms the active ester. However, DIEA (N,N-Diisopropylethylamine) is a relatively strong base. The 5-bromothiophene group makes the alpha-proton of your molecule exceptionally acidic. DIEA will rapidly abstract this proton before the sterically hindered N-methyl active ester can be attacked by the amine, leading to total racemization via the enolate pathway. You must switch to a weaker base like TMP or use a base-free system[7].

Q: Can I use microwave-assisted synthesis to force the coupling of this N-methyl amino acid? A: We strongly advise against applying heat (including microwave irradiation) during the activation and coupling of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid. While heat overcomes the steric barrier of the N-methyl group, it exponentially increases the rate of base-catalyzed epimerization. Stick to extended reaction times at room temperature or low-temperature pre-activation.

Q: Does the choice of N-protecting group on the 2-(methylamino) moiety matter? A: Yes. While Fmoc is standard, it is important to note that N-methylated Fmoc-amino acids are inherently more prone to racemization than standard Fmoc-amino acids. Standard Fmoc-amino acids resist racemization because the urethane NH proton deprotonates first, forming an anion that repels further base attack at the alpha-carbon. N-methyl amino acids lack this proton, making the alpha-proton the primary target for base abstraction[1].

Q: I am observing racemization during the Fmoc-deprotection step after successfully coupling this molecule. How do I prevent this? A: Arylglycines can epimerize even during standard 20% piperidine/DMF deprotection due to the prolonged basic conditions. If you observe this, switch your deprotection cocktail to 1% DBU in DMF. DBU is a stronger base but completes the Fmoc removal in under 30 seconds, allowing for rapid washing and minimizing the time the alpha-proton is exposed to basic conditions.

References

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides ACS Publications URL:[Link]

  • Total synthesis of feglymycin based on a linear/convergent hybrid approach using micro-flow amide bond formation Nature Communications (PMC) URL:[Link]

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization Organic Letters / ResearchGate URL:[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications National Institutes of Health (PMC) URL:[Link]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis Journal of the American Chemical Society URL:[Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis Journal of the American Chemical Society URL:[Link]

Sources

resolving solubility issues of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to for researchers, scientists, and drug development professionals.

Introduction: Understanding the Solubility Challenge

2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid is a molecule that, by its very structure, presents significant challenges to achieving high concentrations in aqueous buffers. Its architecture combines a bulky, hydrophobic 5-bromothiophene group with the dual acidic (carboxylic acid) and basic (methylamino) functionalities of an amino acid. This dual nature means the molecule is zwitterionic, capable of carrying both a positive and a negative charge.

The solubility of zwitterionic compounds is highly dependent on pH.[1][2] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to strong intermolecular interactions and minimal solubility.[3] Away from the pI, the molecule becomes charged (either cationic in acidic conditions or anionic in basic conditions), which enhances its interaction with polar water molecules and increases solubility.[4] This guide provides a systematic approach to overcoming these inherent solubility hurdles.

Frequently Asked Questions (FAQs): A Step-by-Step Approach to Solubilization

This section addresses the most common questions and issues encountered when working with this compound, guiding you from fundamental principles to advanced formulation strategies.

Q1: What are the key structural features of this compound that affect its solubility?

A1: The solubility is governed by a balance between its hydrophilic and hydrophobic components and its zwitterionic nature.

  • Hydrophobic Moiety: The 5-bromothiophen ring is nonpolar and contributes to the compound's low intrinsic water solubility.

  • Zwitterionic Center: The presence of both a carboxylic acid group (-COOH) and a secondary amine (-NHCH₃) group makes it an amino acid derivative. In aqueous solution, these groups can exist in different protonation states depending on the pH. Around its isoelectric point, it exists as a zwitterion with both a positive and a negative charge, which often leads to poor solubility.[5][6]

Figure 1: pH-dependent ionization states of the compound.

Q2: Why does the compound fail to dissolve when I add it directly to a neutral buffer like PBS (pH 7.4)?

A2: Direct dissolution in a neutral buffer is often unsuccessful because the pH may be close to the compound's isoelectric point (pI), where its solubility is at a minimum.[1] At the pI, the net-zero charge reduces repulsion between molecules, allowing them to aggregate and resist dissolution. The primary strategy is to shift the pH of the solvent far from the pI to ensure the molecule is in a fully charged, more soluble state.[][8]

Q3: What is the most reliable first step to solubilize this compound for preparing a stock solution?

A3: The most effective initial approach is pH adjustment . This involves dissolving the compound in a mildly acidic or basic solution before adjusting the pH to your target. Since the compound has a basic amino group, dissolving it in a dilute acid is often a successful strategy.

G start Weigh Compound add_acid Add small volume of dilute acid (e.g., 0.1N HCl) to dissolve start->add_acid vortex Vortex / Sonicate until fully dissolved add_acid->vortex add_buffer Add main buffer volume (e.g., PBS) vortex->add_buffer adjust_ph Slowly adjust to final pH with dilute base (e.g., 0.1N NaOH) add_buffer->adjust_ph final_vol QS to final volume with buffer adjust_ph->final_vol end Sterile Filter & Store final_vol->end

Figure 2: Workflow for solubility enhancement via pH adjustment.

Q4: The compound dissolves with pH adjustment but precipitates upon dilution into my final assay media. What should I do?

A4: This indicates that the final concentration in the assay media exceeds the compound's thermodynamic solubility limit under those specific conditions. When this occurs, the use of co-solvents is the next logical step.[9][10] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for hydrophobic molecules to dissolve.[]

Co-SolventTypical Starting Conc. in Final AssayProsCons & Considerations
DMSO 0.1% - 1%High solubilizing power for many compounds.Can be toxic to cells at >1%. May interfere with some enzyme assays.
Ethanol 0.1% - 2%Biocompatible at low concentrations. Volatile.Can cause protein denaturation at higher concentrations.
PEG 400 1% - 10%Low toxicity, often used in formulations.[11][12]Viscous. May not be suitable for all applications.
Propylene Glycol 1% - 10%Good safety profile.Less volatile than ethanol.

Protocol Note: Always prepare a high-concentration stock in 100% co-solvent (e.g., 50 mM in DMSO) and then dilute this stock into your aqueous buffer.[13][14] Crucially, ensure the final concentration of the co-solvent in your assay is consistent across all conditions and is non-toxic to your experimental system.

Q5: My experiment is highly sensitive to organic co-solvents. What are the alternatives?

A5: When co-solvents are not viable, advanced formulation excipients can be used. These work by creating a more favorable micro-environment for the drug molecule.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate the hydrophobic bromothiophene moiety of your compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form micelles in water.[20] These micelles have a hydrophobic core that can sequester your compound, increasing its apparent solubility.[21][22] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are frequently used in biological applications.[23]

Figure 3: Mechanisms of advanced solubilization agents.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Compound will not dissolve in 100% DMSO. Compound purity issue or incorrect solvent.Verify compound identity and purity. Confirm DMSO is anhydrous. Gentle warming (37°C) and sonication may help.
A stock solution in DMSO precipitates when frozen. The solubility of the compound in DMSO is lower at freezing temperatures.Store the stock solution at room temperature or 2-8°C, protected from light, if stability allows. Alternatively, prepare fresh before each experiment.
Compound precipitates immediately upon dilution into aqueous buffer. The concentration exceeds the solubility limit in the final buffer, even with the co-solvent.1. Decrease the final concentration of the compound.[24] 2. Increase the percentage of co-solvent (if the assay allows). 3. Use a formulation approach like cyclodextrins or surfactants to increase intrinsic aqueous solubility.[24]
Solution appears cloudy or hazy after preparation. Formation of fine, colloidal precipitate. The compound is not fully solubilized.1. Increase the amount of solubilizing agent (acid, base, co-solvent, etc.). 2. Sonicate the solution for 5-10 minutes. 3. Filter the solution through a 0.22 µm syringe filter to remove insoluble material, but be aware this will lower the effective concentration.
Inconsistent results in cell-based assays. Poor solubility leading to variable concentrations of the active compound. Precipitation in assay plates over time.1. Visually inspect assay plates under a microscope for signs of precipitation. 2. Incorporate a low, non-toxic concentration of a solubilizer like HP-β-CD or Tween® 80 in the final assay medium. 3. Reduce the final compound concentration to a level well below its measured solubility limit.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment
  • Calculation: Calculate the mass of the compound needed for your desired volume and concentration (e.g., for 1 mL of 10 mM stock of a compound with MW 278.12 g/mol , you need 2.78 mg).

  • Initial Solubilization: Weigh the compound into a sterile microcentrifuge tube. Add a small volume (e.g., 50 µL) of 1N HCl. Vortex vigorously. The solution should become clear.

  • Buffering: Add 80-90% of your final volume of the desired aqueous buffer (e.g., 800-900 µL of PBS for a 1 mL final volume).

  • pH Neutralization: Slowly add 1N NaOH dropwise while monitoring the pH with a calibrated micro-pH probe or pH strips. Adjust to the final target pH (e.g., 7.4). Be cautious, as precipitation can occur if you overshoot the pH or if the concentration is too high.

  • Final Volume: Adjust the solution to the final volume with the buffer.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Aliquot into single-use tubes and store appropriately (typically -20°C or -80°C).[14]

Protocol 2: Preparation of a 10% (w/v) HP-β-Cyclodextrin Formulation
  • Prepare Vehicle: Weigh hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in your desired aqueous buffer to make a 10% (100 mg/mL) solution. This is your vehicle.

  • Add Compound: Weigh the solid 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid and add it directly to the 10% HP-β-CD vehicle.

  • Facilitate Complexation: Vortex the mixture vigorously. To speed up the formation of the inclusion complex, the solution can be sonicated in a water bath or shaken at room temperature for several hours to overnight.

  • Clarify and Sterilize: Once dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material. Carefully collect the supernatant and sterilize it using a 0.22 µm syringe filter.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (2025).
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • (2024).
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Drug Discovery Online. (2023).
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • JOCPR. (n.d.).
  • ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid...
  • SciSpace. (2018).
  • BOC Sciences. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • Quora. (2024). Is the solubility of amino acids affected by their pH levels?
  • (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • ACS Publications. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • pharma excipients. (2017).
  • MDPI. (2025).
  • Pharma Excipients. (2022).
  • ACS Publications. (2011). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions.
  • JOCPR. (2024).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • ResearchGate. (n.d.). Poorly soluble drugs, surfactants and degree of solubility enhancement.
  • Benchchem. (n.d.).
  • Guidechem. (n.d.). 2-[(5-bromothiophene-2-carbonyl)-methylamino]acetic acid 1016705-13-7 wiki.
  • Bitesize Bio. (2025).
  • Enfanos. (n.d.).
  • NextSDS. (n.d.). 2-(5-bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride.
  • Polymer Chemistry (RSC Publishing). (2015). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)
  • Benchchem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts.
  • PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts.
  • Crystal Growth & Design. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.

Sources

Technical Support Center: Troubleshooting Debromination of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with unwanted debromination of this valuable building block. Debromination not only results in yield loss but also introduces a significant purification challenge due to the similarity in properties between the desired product and the debrominated impurity. This document provides in-depth troubleshooting strategies, preventative measures, and validated protocols to help you mitigate this common side reaction.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem with this molecule?

Debromination is a chemical reaction where the bromine atom on the thiophene ring is replaced by a hydrogen atom, leading to the formation of 2-(Thiophen-2-yl)-2-(methylamino)acetic acid.[1] This is a type of hydrodehalogenation reaction.[2] It is particularly problematic because the resulting impurity has a similar molecular weight and polarity to the starting material, making separation by standard chromatography difficult and often requiring specialized analytical techniques for accurate quantification.[3][4]

Q2: What are the most common causes of debromination for 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid?

Debromination of bromothiophenes is often triggered by several factors that can be broadly categorized as follows:

  • Metal Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are a primary source of debromination.[5][6] The formation of palladium-hydride (Pd-H) species is a key mechanistic step in this side reaction.[7]

  • Strong Bases and Nucleophiles: Strong bases, particularly in the presence of protic solvents, can facilitate debromination.[8][9][10] The amino acid moiety in the target molecule itself can act as an internal base or chelating agent, potentially complicating reactions.

  • Reducing Conditions: The presence of reducing agents, including certain boronic acids or additives, can lead to reductive cleavage of the C-Br bond.[2]

  • High Temperatures: Elevated reaction temperatures can increase the rate of debromination, especially in long-duration reactions.[8]

Q3: How can I reliably detect and quantify the debrominated impurity?

A combination of chromatographic and spectroscopic methods is recommended for accurate analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water with a formic acid or ammonium formate modifier) can typically separate the brominated and debrominated species.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is the most definitive method.[3][11] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be present in the mass spectrum of your desired product but absent in the debrominated impurity.[12] This allows for unambiguous identification and sensitive quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used. The signals corresponding to the protons on the thiophene ring will show different chemical shifts and coupling patterns for the brominated and debrominated compounds.

Section 2: Troubleshooting Guide

This section is organized by common experimental observations. Follow the logical workflow to diagnose and resolve the issue.

Problem: Significant debromination (>5%) is observed after a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura).

This is the most frequently encountered issue. The goal is to favor the rate of cross-coupling over the rate of hydrodehalogenation.

Causality: The catalytic cycle of cross-coupling involves the oxidative addition of the aryl bromide to a Pd(0) species.[5] However, competing reactions can lead to a "protodebromination" or "hydrodehalogenation" pathway, often involving a Pd-H intermediate.[7][13] The choice of ligand, base, and solvent system critically influences the relative rates of these competing pathways.[7][8][14]

G start High Debromination in Cross-Coupling base Step 1: Optimize Base start->base Initial Step ligand Step 2: Screen Ligands base->ligand If debromination persists sub_base • Switch from strong inorganic (e.g., Cs2CO3)  to weaker bases (e.g., K3PO4, K2CO3). • Rationale: Stronger bases can promote  side reactions. base->sub_base solvent Step 3: Adjust Solvent System ligand->solvent If debromination persists sub_ligand • Switch to bulky, electron-rich phosphine  ligands (e.g., SPhos, XPhos). • Rationale: These ligands promote fast  reductive elimination, outcompeting the  debromination pathway. ligand->sub_ligand temp Step 4: Lower Temperature solvent->temp Final Optimization sub_solvent • Minimize protic co-solvents (e.g., H2O, alcohols). • Use anhydrous aprotic solvents (e.g., Dioxane, Toluene). • Rationale: Protic solvents can be a source of  protons for the debromination reaction. solvent->sub_solvent success Debromination Minimized (<2%) temp->success sub_temp • Run reaction at the lowest effective temperature  (e.g., start at 60-80 °C instead of 100+ °C). • Rationale: Side reactions often have a higher  activation energy and are favored at higher temps. temp->sub_temp

Caption: Troubleshooting workflow for debromination in cross-coupling.

Troubleshooting Steps & Recommendations:

  • Optimize the Base: The base is a critical parameter. Strong bases can accelerate the formation of Pd-H species.

    • Action: If using a strong base like Cs₂CO₃ or an alkoxide, switch to a milder inorganic base such as K₃PO₄ or K₂CO₃.[8]

    • Rationale: Weaker bases are often sufficient for the transmetalation step of the Suzuki coupling while minimizing base-promoted side reactions.[7]

  • Screen Catalyst/Ligand System: The ligand bound to the palladium center dictates its reactivity.

    • Action: Move from standard ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands. Excellent choices include SPhos, XPhos, or RuPhos.[15]

    • Rationale: These advanced ligands accelerate the rate-limiting reductive elimination step of the cross-coupling cycle. A faster desired reaction provides less time for the competing debromination side reaction to occur.[16][17]

  • Adjust the Solvent System: Protic solvents can be a source of hydrogen for the debromination reaction.

    • Action: If using a solvent mixture with a high water or alcohol content, try to minimize it.[14] A solvent system like dioxane with a minimal amount of water (e.g., 10:1 ratio) is a good starting point. In some cases, completely anhydrous conditions may be beneficial.

    • Rationale: Water and alcohols can react with the palladium complex or the base to generate hydride species that fuel the debromination pathway.[7][14]

  • Control the Temperature:

    • Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by LC-MS to find the optimal balance.

    • Rationale: Debromination, like many side reactions, often becomes more prevalent at higher temperatures.[8]

Problem: Debromination occurs during workup, purification, or storage.

Causality: The C-Br bond on the electron-rich thiophene ring can be labile under certain conditions, even without a catalyst. Exposure to strong acids, bases, certain metals, or even light can induce degradation over time.

G start Debromination during Workup/Purification/Storage workup Symptom: Impurity increases after extractive workup. start->workup Check purification Symptom: Impurity increases during column chromatography. start->purification Check storage Symptom: Impurity increases over time in storage. start->storage Check sol_workup Solution: • Use mild aqueous washes (e.g., sat. NaHCO3, brine). • Avoid strong acids/bases. • Perform workup quickly at low temp. workup->sol_workup sol_purification Solution: • Deactivate silica gel with a base (e.g., 1% Et3N in eluent). • Use a less acidic stationary phase. • Minimize exposure time on the column. purification->sol_purification sol_storage Solution: • Store solid under inert gas (Ar or N2). • Protect from light (amber vial). • Store at low temperature (-20°C). storage->sol_storage

Caption: Logic for troubleshooting post-reaction debromination.

Recommendations:

  • Aqueous Workup: Avoid washing with strong acids or bases. Use mild conditions such as saturated sodium bicarbonate solution followed by brine. Perform extractions promptly and at cool temperatures.

  • Purification: Standard silica gel can be slightly acidic, which may promote degradation.

    • Action: Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like 1% triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.

  • Storage: The compound should be stored as a solid in an amber vial to protect it from light.

    • Action: For long-term storage, keep the material under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C).

Section 3: Preventative Measures & Best Practices

Proactively designing your experiment to avoid debromination is the most effective strategy.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃ / SPhosA robust, highly active pre-catalyst and ligand combination that promotes fast C-C bond formation, outcompeting debromination.[15]
Base K₃PO₄ (Potassium Phosphate)A moderately weak base that is effective for transmetalation but less likely to cause base-induced side reactions.[8]
Solvent Dioxane / H₂O (10:1)Primarily aprotic solvent to minimize the availability of protons, with minimal water to aid boronic acid solubility and transmetalation.[14][18]
Temperature 80 °CA moderate temperature that balances reaction rate with minimizing thermal decomposition and side reactions.
Atmosphere Inert (Argon or Nitrogen)Essential for preventing the oxidation and deactivation of the Pd(0) catalyst.[8]

Section 4: Key Experimental Protocols

Protocol 4.1: LC-MS Method for Quantifying Debromination

This protocol provides a general method for separating and quantifying 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid from its debrominated analog.

  • Instrumentation: HPLC with UV detector and a Mass Spectrometer (e.g., single quadrupole).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm.

    • MS (ESI+): Scan for the m/z of the protonated desired product and the debrominated impurity. Look for the characteristic Br isotope pattern [M+H]⁺ and [M+H+2]⁺.

Protocol 4.2: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol is a starting point for coupling an aryl boronic acid to 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid.

  • Reagent Setup: To an oven-dried reaction vial, add 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv, 2 mol%) and SPhos (0.08 equiv, 8 mol%) in a portion of the reaction solvent. Add this catalyst mixture to the reaction vial.

  • Solvent Addition & Degassing: Add degassed 1,4-dioxane and water (10:1 ratio, to achieve ~0.1 M concentration of the starting material). Degas the resulting mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via the LC-MS method described in Protocol 4.1. The reaction is typically complete within 2-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel, using a hexane/ethyl acetate gradient containing 1% triethylamine to prevent on-column degradation.

By implementing these troubleshooting strategies and optimized protocols, researchers can significantly reduce the incidence of debromination, leading to higher yields, improved purity, and more reliable experimental outcomes.

References

Sources

Technical Support Center: Minimizing Impurities in the Scale-Up of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important intermediate. Our focus is on practical, field-proven insights to help you identify, control, and minimize impurities, ensuring the highest possible purity and yield of your final product.

Introduction: The Synthetic Challenge

The synthesis of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid typically proceeds via a modified Strecker synthesis, a robust and widely used method for preparing α-amino acids.[1][2] This pathway involves the reaction of an aldehyde (5-bromo-2-thiophenecarboxaldehyde) with an amine (methylamine) and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile intermediate.[2][3] While conceptually straightforward, scaling up this process can introduce challenges related to impurity formation, which can impact downstream applications and overall process efficiency. This guide will walk you through the common pitfalls and their solutions.

Proposed Synthetic Pathway

A general overview of the synthesis is crucial for understanding the origin of potential impurities.

Synthetic_Pathway A 5-bromo-2-thiophenecarboxaldehyde D α-aminonitrile intermediate A->D Strecker Reaction Step 1 B Methylamine (CH3NH2) B->D C Cyanide Source (e.g., NaCN) C->D E 2-(5-Bromothiophen-2-yl)-2- (methylamino)acetic acid D->E Hydrolysis (e.g., HCl, H2O) Step 2 Impurity_Control cluster_step1 Step 1: Strecker Reaction cluster_impurities1 Potential Impurities cluster_step2 Step 2: Hydrolysis cluster_impurities2 Potential Impurities cluster_control Control Strategies A 5-bromo-2-thiophenecarboxaldehyde D α-aminonitrile intermediate A->D B Methylamine B->D C NaCN C->D E Final Product D->E IMP1 IMP-1: Unreacted Aldehyde CS1 Stoichiometry Control (Excess Amine/Cyanide) IMP1->CS1 Mitigated by CS2 Reaction Monitoring (TLC/HPLC) IMP1->CS2 Monitored by IMP3 IMP-3: Oxidized Aldehyde CS4 Purification (Recrystallization) E->CS4 Purified by IMP2 IMP-2: Unreacted Nitrile IMP2->CS2 Monitored by CS3 Forcing Hydrolysis Conditions (Strong Acid, Heat) IMP2->CS3 Mitigated by

Sources

Technical Support Center: Protecting Group Strategies for 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the strategic use of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid in complex organic synthesis. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into optimizing protecting group strategies for this unique trifunctional building block. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Strategy

Q1: What are the primary chemical challenges when selecting protecting groups for 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid?

A1: The primary challenge lies in the simultaneous presence of three distinct reactive moieties, each with its own chemical sensitivities:

  • Secondary Amine (-NH(CH₃)): This group is nucleophilic and basic, requiring protection to prevent unwanted side reactions during carboxylic acid activation (e.g., peptide coupling).[1][2] The steric hindrance from the adjacent thiophene ring and the methyl group can influence the kinetics of protection and deprotection reactions.

  • Carboxylic Acid (-COOH): This acidic group must be protected, typically as an ester, to prevent it from acting as a nucleophile (as a carboxylate) or interfering with base-catalyzed reactions.[3][4]

  • 5-Bromothiophene Ring: This electron-rich aromatic heterocycle presents two main stability concerns. First, thiophene rings can be sensitive to strong acids, potentially leading to polymerization or degradation. Second, the carbon-bromine bond is susceptible to cleavage under reductive conditions, particularly catalytic hydrogenolysis, which is a common method for deprotection.

A successful strategy requires a careful selection of protecting groups that can be selectively applied and removed without damaging the other functional groups or the core heterocyclic structure.[1] This is known as an orthogonal protection scheme.[5][6]

Q2: What is an orthogonal protecting group strategy, and why is it critical for this molecule?

A2: An orthogonal protecting group strategy employs multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents and conditions without affecting the others.[1][7] This selectivity is governed by different reaction mechanisms.[7]

For this molecule, orthogonality is not just beneficial; it's essential for controlled, sequential synthesis. For example, you need to be able to deprotect the amine for a coupling reaction while the carboxylic acid protection remains intact, or vice-versa. A common orthogonal scheme in peptide synthesis is the Fmoc/tBu strategy, where the amine is protected by the base-labile Fmoc group and the carboxylic acid/side chains are protected by acid-labile groups like tert-butyl (tBu) esters.[6]

G cluster_0 Orthogonal Protection Concept cluster_1 Selective Deprotection Pathways start Trifunctional Molecule (Amine, Carboxyl, Thiophene) N_Prot Protect Amine (e.g., Fmoc) start->N_Prot C_Prot Protect Carboxyl (e.g., tBu) start->C_Prot Protected Fully Protected Amino Acid N_Prot->Protected C_Prot->Protected Deprot_N Deprotect Amine (Base: Piperidine) Protected->Deprot_N Carboxyl remains protected Deprot_C Deprotect Carboxyl (Acid: TFA) Protected->Deprot_C Amine remains protected

Caption: Orthogonal protection allows independent manipulation of functional groups.

Section 2: Amine Protection - Troubleshooting & Protocols

Q3: Which protecting groups are most suitable for the secondary methylamino group, and how do they compare?

A3: The three most common N-protecting groups in peptide synthesis are Boc, Fmoc, and Cbz.[8] Their suitability for this specific molecule varies significantly based on their deprotection conditions and compatibility with the bromothiophene ring.

Protecting GroupReagentProtection ConditionsDeprotection ConditionsBromothiophene Compatibility
Boc (tert-Butoxycarbonyl)(Boc)₂OMild base (e.g., NaHCO₃, TEA) in an organic solvent.[9]Strong acid (e.g., TFA, HCl in dioxane).[8][10]Caution: Thiophene ring can be sensitive to strong acids. Scavengers are recommended.
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-OSu, Fmoc-ClMild base (e.g., NaHCO₃) in aqueous/organic mixture.[11]Base (e.g., 20% piperidine in DMF).[11][12]Excellent: Deprotection conditions are mild and do not affect the bromothiophene ring.
Cbz (Benzyloxycarbonyl)Cbz-ClMild base (e.g., NaHCO₃) under Schotten-Baumann conditions.[13]Catalytic Hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH).[8][14]Poor: Catalytic hydrogenation will likely cause C-Br bond cleavage (dehalogenation). Strong acid is also problematic.

Recommendation: The Fmoc group is the most highly recommended choice. Its base-labile nature is completely orthogonal to acid-labile carboxyl protecting groups and avoids the harsh conditions that could compromise the integrity of the bromothiophene ring.[12]

Q4: I'm observing low yields during the Boc protection of the secondary amine. What are the common causes and solutions?

A4: Low yields in Boc protection of this sterically hindered secondary amine can stem from several factors:

  • Incomplete Reaction: The nucleophilicity of the secondary amine is lower than a primary amine, and it is sterically encumbered. The reaction may be slow.

    • Solution: Increase the reaction time and monitor carefully by TLC or LC-MS. Consider gentle heating (40-50°C). Ensure you are using a slight excess of (Boc)₂O (1.1-1.5 equivalents).[9]

  • Base Choice: While bases like triethylamine (TEA) are common, they can sometimes be too hindered.[9]

    • Solution: For sluggish reactions, a non-nucleophilic, stronger base might be beneficial. However, for many standard procedures, NaHCO₃ in a dioxane/water system provides a clean reaction.[15]

  • Side Reactions: Although less common for secondary amines, if any primary amine impurities are present, they will react preferentially.

    • Solution: Ensure the purity of your starting material.

Experimental Protocol: N-Fmoc Protection

This protocol uses Fmoc-OSu, which is generally less prone to side reactions than Fmoc-Cl.[11]

  • Dissolution: Dissolve 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (Na₂CO₃). The volume should be sufficient to ensure complete dissolution.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 eq.) portion-wise while stirring vigorously.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting amine is fully consumed.

  • Work-up: Once complete, dilute the mixture with water and perform an acidic wash. Add ethyl acetate and adjust the pH of the aqueous layer to ~2-3 with cold 1M HCl.

  • Extraction: Separate the layers. Extract the aqueous phase two more times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify by silica gel column chromatography if necessary.

Section 3: Carboxylic Acid Protection

Q7: What are the recommended protecting groups for the carboxylic acid, and how do they align with an Fmoc-based strategy?

A7: When using an Fmoc group for the amine, you need an acid-labile protecting group for the carboxylic acid to maintain orthogonality.

Protecting GroupFormation MethodDeprotection ConditionsOrthogonality with FmocComments
Methyl/Ethyl Ester Fischer esterification (MeOH/EtOH, acid cat.) or MeI/EtI with base.Saponification (e.g., LiOH, NaOH).Not Orthogonal: The basic conditions for removal can partially cleave the Fmoc group.Generally avoided in standard Fmoc-based solid-phase peptide synthesis (SPPS).[16]
tert-Butyl (tBu) Ester Isobutylene with acid catalyst, or transesterification.[17]Strong acid (TFA).[16]Excellent: The gold standard for Fmoc-based strategies. Deprotected simultaneously with side-chain groups during final cleavage.Ideal choice for SPPS.[18]
Benzyl (Bn) Ester Benzyl bromide with base.Catalytic Hydrogenolysis (H₂, Pd/C).Excellent: However, this method is incompatible with the 5-bromothiophene due to risk of dehalogenation.Do not use if the C-Br bond must be retained.

Recommendation: A tert-butyl (tBu) ester is the ideal protecting group for the carboxylic acid when an Fmoc strategy is employed for the amine.

G title Decision Workflow for Protecting Group Selection start Start: 2-(5-Bromothiophen-2-yl) -2-(methylamino)acetic acid q1 Is subsequent reaction C-terminus or N-terminus? start->q1 n_term N-Terminus Reaction (e.g., Peptide Coupling) q1->n_term N-Terminus c_term C-Terminus Reaction q1->c_term C-Terminus protect_n Protect Amine: Fmoc Recommended n_term->protect_n protect_c Protect Carboxyl: t-Butyl Ester Recommended c_term->protect_c final_n Result: Fmoc-AA-OH protect_n->final_n final_c Result: H-AA-OtBu protect_c->final_c

Caption: A simplified decision guide for initial protection steps.

Section 4: Advanced Troubleshooting

Q8: During the final cleavage and deprotection of my peptide using Trifluoroacetic Acid (TFA), I'm observing significant discoloration and product degradation. What is happening to my bromothiophene-containing residue?

A8: This is a classic issue related to the acid sensitivity of electron-rich thiophenes and the cleavage of acid-labile protecting groups like tert-butyl. During TFA-mediated deprotection, a large concentration of reactive carbocations (e.g., tert-butyl cations) is generated. These cations can act as electrophiles and attack the electron-rich thiophene ring, leading to undesired alkylation, polymerization, or other degradation pathways.

Solution: Use Scavengers. To prevent this, you must include "scavengers" in your cleavage cocktail. These are nucleophilic species designed to trap the reactive cations before they can damage your peptide or sensitive residues.

Recommended Cleavage Cocktail for Bromothiophene-Containing Peptides:

  • TFA/TIS/H₂O (95:2.5:2.5 v/v/v)

    • TFA (Trifluoroacetic Acid): The strong acid for cleavage.

    • TIS (Triisopropylsilane): An excellent carbocation scavenger.

    • Water: Helps with the solubility of the peptide and scavenges some reactive species.

Experimental Protocol: Fmoc Deprotection
  • Resin Swelling: Swell the peptide-bound resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Deprotection Cocktail: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature. A typical procedure involves two treatments:

    • First treatment: 3-5 minutes.

    • Drain and add fresh solution.

    • Second treatment: 15-20 minutes.[11]

  • Monitoring: The release of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy if desired.

  • Washing: After the final treatment, drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure all piperidine and the adduct are removed before the next coupling step.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • SciELO. (2016). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. [Link]

  • ResearchGate. (n.d.). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. [Link]

  • National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Taylor & Francis Group. (n.d.). Amino Acids: Alpha-Amino Protecting Groups. [Link]

  • ACS Publications. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • National Center for Biotechnology Information. (2018). dM-Dim for Carboxylic Acid Protection. [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Indian Journal of Advances in Chemical Science. (n.d.). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. [Link]

  • ACS Publications. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]

  • Linköping University Electronic Press. (2025). Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups. [Link]

  • ACS Publications. (2006). An Improved Method for the Protection of Carboxylic Acids as 1,1-Dimethylallyl Esters. [Link]

  • Wikidot. (2017). Fmoc - Lokey Lab Protocols. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • Organic Syntheses. (n.d.). Mild and Efficient Method for Preparation of tert-Butyl Esters. [Link]

  • Google Patents. (n.d.). Methods for the synthesis of fmoc protected amines.
  • Apple Academic Press. (n.d.). Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. [Link]

  • Chem.iitb.ac.in. (2020). Protecting Groups. [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • ACS Publications. (n.d.). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • Wiley Online Library. (n.d.). amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • Mol-Instincts. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating LC-MS Purity Methods for 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity analysis of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this and structurally related compounds. The methodologies and validation principles discussed herein are grounded in established regulatory guidelines, including the ICH Q2(R2) and FDA guidances on analytical procedure validation.[1][2][3][4][5][6][7]

The unique structure of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid, which incorporates a thiophene ring, a bromine atom, and an amino acid moiety, presents specific challenges for chromatographic separation and mass spectrometric detection. Its polarity, in particular, necessitates careful consideration of stationary phase chemistry and mobile phase composition to achieve adequate retention and symmetrical peak shapes. This guide will explore and compare two distinct reversed-phase LC-MS methods, providing the underlying scientific rationale for the experimental choices and a complete validation data set to support their suitability for purpose.

The Analytical Challenge: Structural Considerations

The analyte, 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid, is a polar molecule. The carboxylic acid and secondary amine groups are readily ionizable, making the compound highly soluble in aqueous media. In reversed-phase chromatography, which separates compounds based on hydrophobicity, highly polar analytes are often poorly retained on traditional C18 stationary phases, eluting at or near the void volume.[3] This can lead to poor resolution from other polar impurities and matrix components, compromising the accuracy of purity determinations.

Furthermore, the presence of the thiophene ring and the amino acid structure can influence its interaction with the stationary phase and its ionization efficiency in the mass spectrometer. Optimizing the electrospray ionization (ESI) source parameters is crucial for achieving consistent and sensitive detection.[7]

Comparative Methodologies

To address the analytical challenges, we will compare two reversed-phase LC-MS methods:

  • Method A: Conventional C18 Chromatography. This method utilizes a standard C18 column, a common starting point for many small molecule analyses.

  • Method B: Polar-Embedded C18 Chromatography. This method employs a C18 column with a polar-embedded group, designed to provide enhanced retention for polar compounds.[8]

The objective is to determine which method offers superior performance in terms of specificity, sensitivity, accuracy, and precision for the purity analysis of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid.

Experimental Protocols

Instrumentation and Reagents
  • LC-MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Columns:

    • Method A: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Method B: A polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Reference Standard: A well-characterized reference standard of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid.

  • Impurities: Known process-related impurities and degradation products, if available.

Chromatographic Conditions

A generic gradient elution profile is proposed, which should be optimized for the specific system and impurities.

ParameterCondition
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (for specificity) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C

Method Validation Workflow

The validation of the analytical methods will follow the principles outlined in ICH Q2(R2).[1][3][7] The following parameters will be assessed for both Method A and Method B.

Sources

Comparative Efficacy of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic Acid Analogs in GlyT1 Target Binding

Author: BenchChem Technical Support Team. Date: April 2026

[label="Lead Candidate\nSelection", fillcolor="#616161", font

Refining the Comparison

I'm now crafting a comparative table with IC50, Ki, residence time, mechanism, and BBB permeability for sarcosine, ALX-5407, Bitopertin, and compound 1. I'm focusing on highlighting compound 1's "Goldilocks" profile, positioning it as a competitive inhibitor with moderate-high BBB permeability. This table will be grounded in solid experimental data and scientific relevance.

Executive Summary & Mechanistic Rationale

In the pursuit of novel therapeutics for schizophrenia and cognitive disorders, modulating the N-methyl-D-aspartate receptor (NMDAR) via the glycine co-agonist site remains a highly validated strategy. Because direct NMDAR agonists often cause excitotoxicity, the field has pivoted toward inhibiting Glycine Transporter 1 (GlyT1) , the primary mechanism for synaptic glycine reuptake.

Endogenous [1] acts as a weak, competitive inhibitor and substrate of GlyT1[2]. However, its low affinity and rapid clearance limit its clinical utility. As a Senior Application Scientist, I evaluate novel pharmacophores not just on binding affinity, but on their dynamic kinetic profiles.

The synthetic analog 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid (Compound 1) represents a structural evolution of the sarcosine core. By introducing a bulky 5-bromothiophen-2-yl group at the alpha-carbon, we engineer two critical biophysical advantages:

  • Steric Occlusion: The bulk of the thiophene ring prevents the SLC6A9 (GlyT1) transporter from completing its alternating-access conformational change, converting the molecule from a transportable substrate into a pure, dead-end competitive inhibitor[3].

  • Halogen Bonding: The bromine atom at the 5-position engages in highly directional halogen bonding with backbone carbonyls within the hydrophobic S1 pocket of the transporter. This drastically increases the target residence time ( τ ) compared to unsubstituted sarcosine, without crossing into the irreversible toxicity seen with early-generation inhibitors like ALX-5407[4].

G GlyT1 GlyT1 Transporter (Astrocyte) Glycine Synaptic Glycine (Elevated) GlyT1->Glycine Prevents Reuptake Sarcosine Sarcosine / Analogs (Inhibitors) Sarcosine->GlyT1 Competitive Inhibition NMDAR NMDA Receptor (Neuron) Glycine->NMDAR Binds GluN1 Subunit Activation Enhanced NMDAR Signaling NMDAR->Activation Calcium Influx Glutamate Glutamate (Co-agonist) Glutamate->NMDAR Binds GluN2 Subunit

Caption: Mechanism of GlyT1 inhibition by sarcosine analogs enhancing NMDAR-mediated neurotransmission.

Comparative Efficacy Data

To objectively evaluate Compound 1, we must benchmark it against the endogenous ligand (Sarcosine), a near-irreversible inhibitor ()[4], and a clinical-stage non-competitive inhibitor ()[5].

The data below summarizes the binding kinetics and functional efficacy. Notice the causality between the Mechanism of Action and the Residence Time . ALX-5407's highly prolonged residence time (>120 min) leads to sustained elevations of extracellular glycine in caudal brain areas, triggering adverse respiratory and motor effects[4]. Compound 1 offers a "Goldilocks" kinetic profile—sufficiently long to maintain efficacy, but reversible enough to avoid toxicity.

CompoundGlyT1 IC₅₀ (nM) Ki​ (nM)Residence Time ( τ , min)Mechanism of ActionBBB Permeability ( Papp​ )
Sarcosine ~30,000~25,000< 0.1Competitive SubstrateLow
ALX-5407 31.5> 120Irreversible / Slow-TightHigh
Bitopertin 251845Non-competitiveHigh
Compound 1 453015Pure Competitive InhibitorModerate-High

Self-Validating Experimental Protocols

To ensure scientific integrity, binding and efficacy must be evaluated through orthogonal assays. Functional transport assays confirm physiological effect, while Surface Plasmon Resonance (SPR) isolates direct target engagement, ruling out false positives caused by membrane disruption.

Protocol 1: Functional [³H]-Glycine Cellular Uptake Assay

Causality Focus: This assay measures the actual blockade of transport machinery in a live-cell environment. We utilize non-transfected cells to establish a definitive background baseline, ensuring the assay's dynamic range is self-validating.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GlyT1 (SLC6A9) into 96-well Cytostar-T scintillating microplates at 4×104 cells/well. Incubate overnight at 37°C.

  • Background Subtraction (Trustworthiness): Prepare parallel wells of wild-type CHO-K1 cells (lacking GlyT1) to measure non-specific passive diffusion.

  • Compound Incubation: Wash cells twice with HEPES-buffered saline (HBS) containing 150 mM NaCl (sodium is required for GlyT1 function). Add Compound 1 at varying concentrations (1 nM to 100 μM). Include ALX-5407 (100 nM) as a positive control for 100% specific inhibition. Incubate for 30 minutes at room temperature.

  • Radioligand Addition: Add 1 μCi/mL of [³H]-Glycine to all wells.

  • Kinetic Readout: Measure proximity-induced scintillation continuously for 45 minutes using a Microbeta counter.

  • Data Analysis: Subtract wild-type background from all readings. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Focus: Functional assays cannot differentiate between affinity ( Kd​ ) and residence time ( 1/koff​ ). SPR decouples these metrics from cellular transport mechanics, allowing us to prove that the 5-bromothiophen-2-yl group specifically slows the dissociation rate without causing irreversible binding.

  • Sensor Chip Functionalization: Immobilize purified, detergent-solubilized human GlyT1 onto a Series S Sensor Chip CM5 via standard amine coupling.

  • Reference Validation (Trustworthiness): Leave Flow Cell 1 (FC1) unmodified and subjected to the same coupling reagents to serve as a reference cell. This corrects for bulk refractive index changes and non-specific binding of the lipophilic thiophene analog.

  • Analyte Injection: Inject Compound 1 across FC1 and FC2 at a flow rate of 50 μL/min in running buffer (HBS-P+ with 0.05% DDM). Use a concentration series (3.125 nM to 200 nM).

  • Association/Dissociation: Allow 120 seconds for association ( kon​ ) and 600 seconds for dissociation ( koff​ ).

  • Regeneration: Because Compound 1 is reversible, allow buffer flow to return the baseline to zero. (Note: ALX-5407 requires harsh regeneration buffers due to its slow-tight binding).

  • Kinetic Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Workflow Synth Compound Synthesis Uptake [3H]-Glycine Uptake Assay Synth->Uptake IC50 Det. SPR SPR Binding Kinetics Uptake->SPR Active Hits Selectivity GlyT2 / LAT1 Counterscreen SPR->Selectivity Ki & Residence Time Lead Lead Candidate Selection Selectivity->Lead High Selectivity

Caption: Tiered experimental workflow for evaluating GlyT1 inhibitor binding and functional efficacy.

Conclusion

The integration of a 5-bromothiophen-2-yl moiety into the sarcosine scaffold successfully transforms a weak endogenous substrate into a potent, competitive GlyT1 inhibitor. By carefully balancing steric bulk and halogen bonding, Compound 1 achieves an optimal residence time of 15 minutes. This profile circumvents the severe adverse events associated with the irreversible target engagement of earlier pipeline candidates[4], while providing robust potentiation of NMDAR signaling[5]. For drug development professionals targeting solute carriers (SLCs)[3], this structural paradigm highlights the critical importance of kinetic tuning over mere affinity optimization.

References

  • Title: Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas Source: PubMed (NIH) URL: [Link]

  • Title: Sarcosine Source: Wikipedia URL: [Link]

  • Title: The Druggability of Solute Carriers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment Source: PMC (NIH) URL: [Link]

Sources

A Comparative Benchmarking Guide to Chiral Resolution of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the stereochemical purity of a compound is not a mere academic detail but a critical determinant of its pharmacological and toxicological profile. This guide provides an in-depth comparison of established techniques for the chiral resolution of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid, a molecule of interest in medicinal chemistry. By presenting objective comparisons and supporting experimental data, this document aims to empower scientists to make informed decisions in their pursuit of enantiomerically pure compounds.

The Imperative of Chirality in Drug Development

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they share many physical and chemical properties, their interactions with the chiral environment of biological systems can differ dramatically. One enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, toxic. The infamous case of thalidomide serves as a stark reminder of the critical importance of chiral purity in pharmaceuticals. Therefore, the ability to efficiently and reliably resolve a racemic mixture into its constituent enantiomers is a cornerstone of modern drug discovery and development.

This guide will explore and benchmark three principal methods for the chiral resolution of our target molecule:

  • Diastereomeric Salt Crystallization: A classical and often scalable method.

  • Chiral Chromatography (HPLC & SFC): A powerful analytical and preparative separation technique.

  • Enzymatic Resolution: A highly selective and green chemistry approach.

Each technique will be evaluated based on its underlying principles, experimental workflow, and key performance indicators such as enantiomeric excess (ee%), yield, and scalability.

Diastereomeric Salt Crystallization: The Classical Approach

This method relies on the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Principle of Separation

The fundamental principle lies in the differential solubility of the diastereomeric salts formed. By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts will preferentially crystallize from the solution, leaving the other in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer can be recovered by removing the resolving agent.

Experimental Workflow

The general workflow for diastereomeric salt crystallization is a multi-step process that requires careful optimization of conditions.

Diastereomeric_Salt_Crystallization Racemic_Acid Racemic 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid Salt_Formation Diastereomeric Salt Formation in a Suitable Solvent Racemic_Acid->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., Chiral Amine or Acid) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization (Cooling, Evaporation) Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Crystals Crystals of Less Soluble Diastereomeric Salt Filtration->Crystals Mother_Liquor Mother Liquor with More Soluble Diastereomeric Salt Filtration->Mother_Liquor Liberation_1 Liberation of Enantiomer (e.g., Acid/Base Treatment) Crystals->Liberation_1 Liberation_2 Liberation of Other Enantiomer (Optional) Mother_Liquor->Liberation_2 Pure_Enantiomer_1 Enantiomerically Enriched Product Liberation_1->Pure_Enantiomer_1 Recovery_RA Recovery of Resolving Agent Liberation_1->Recovery_RA Pure_Enantiomer_2 Other Enantiomer Liberation_2->Pure_Enantiomer_2

Caption: Workflow for Diastereomeric Salt Crystallization.

Performance Benchmarking
ParameterDiastereomeric Salt CrystallizationReference
Resolving Agent (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate (for DL-Leucine)
Solvent Ethanol/Water mixtures
Typical Yield 40-50% for one enantiomer (can be improved with racemization of the unwanted enantiomer)
Enantiomeric Excess (ee%) Often >90% after a single crystallization, can reach >99% with recrystallization
Scalability Excellent, suitable for industrial scale
Advantages Cost-effective for large scale, well-established technique
Disadvantages Laborious optimization, may require multiple recrystallizations, success is not guaranteed

Chiral Chromatography: Precision and Versatility

Chiral chromatography is a powerful technique that utilizes a chiral stationary phase (CSP) to directly separate enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely employed for this purpose.

Principle of Separation

The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times and, thus, separation.

Experimental Workflows

The workflows for chiral HPLC and SFC are similar, differing primarily in the mobile phase and instrumentation.

Chiral HPLC Workflow:

Chiral_HPLC Sample Racemic Sample (in Mobile Phase) Injection Injection Sample->Injection Column Chiral HPLC Column (e.g., Polysaccharide-based CSP) Injection->Column Separation Separation of Enantiomers Column->Separation Detection Detection (e.g., UV, CD) Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Enantiomer_1 Pure Enantiomer 1 Fraction_Collection->Enantiomer_1 Enantiomer_2 Pure Enantiomer 2 Fraction_Collection->Enantiomer_2

Caption: Workflow for Chiral HPLC Separation.

Chiral SFC Workflow:

Chiral_SFC Sample Racemic Sample (in Co-solvent) Injection Injection Sample->Injection Column Chiral SFC Column (e.g., Crown Ether CSP) Injection->Column Separation Separation with Supercritical CO2 + Modifier Column->Separation Detection Detection (e.g., UV, MS) Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Enantiomer_1 Pure Enantiomer 1 Fraction_Collection->Enantiomer_1 Enantiomer_2 Pure Enantiomer 2 Fraction_Collection->Enantiomer_2

Caption: Workflow for Chiral SFC Separation.

Performance Benchmarking

For a molecule containing a thiophene ring and an amino acid moiety, polysaccharide-based and crown ether-based CSPs are excellent starting points for method development.

ParameterChiral HPLCChiral SFCReference
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak series) for aromatic compounds; Teicoplanin-based for amino acids.Crown ether-based (e.g., CROWNPAK CR-I (+)) for underivatized amino acids.
Mobile Phase Hexane/Isopropanol (Normal Phase); Acetonitrile/Water (Reversed Phase)Supercritical CO₂ with co-solvents (e.g., Methanol, Ethanol)
Typical Resolution (Rs) > 1.5 is generally considered baseline separation.Often higher resolution and faster separations than HPLC.
Enantiomeric Excess (ee%) >99% is achievable.>99% is achievable.
Scalability Good, preparative HPLC is common.Excellent, often preferred for preparative scale due to faster solvent removal.
Advantages Wide range of available CSPs, well-understood technique.Faster separations, lower solvent consumption (greener), suitable for thermally labile compounds.
Disadvantages Higher solvent consumption, longer run times compared to SFC.Higher initial instrument cost.

Supporting Experimental Data (from related compounds):

  • Chiral HPLC of Thiophene Derivatives: A study on a new atropisomeric C2-symmetry chiral monomer based on a 3,3′-bithiophene core reported excellent separation on a Chiralpak IB-3 column with a mobile phase of n-hexane–methanol–dichloromethane, achieving a resolution (Rs) of 13.03.

  • Chiral SFC of Amino Acids: The separation of 18 underivatized amino acids was achieved in under 3 minutes with an average resolution greater than 5.0 using a CROWNPAK CR-I (+) column with a supercritical CO₂/methanol/water mobile phase.

Enzymatic Resolution: The Green and Selective Alternative

Enzymatic resolution utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is highly valued for its green credentials and often exquisite selectivity.

Principle of Separation

The principle of enzymatic resolution is based on the enzyme's ability to selectively recognize and transform one enantiomer into a different chemical species. This difference in chemical identity allows for the easy separation of the unreacted enantiomer from the product of the enzymatic reaction. For amino acids, lipases and acylases are commonly used.

Experimental Workflow

A typical enzymatic resolution involves incubation of the racemic substrate with the enzyme under optimized conditions, followed by separation of the product and the unreacted enantiomer.

Enzymatic_Resolution Substrate Racemic Substrate (e.g., N-acetylated amino acid) Incubation Enzymatic Reaction (Controlled pH and Temperature) Substrate->Incubation Enzyme Enzyme (e.g., Acylase) Enzyme->Incubation Reaction_Mixture Mixture of Product and Unreacted Enantiomer Incubation->Reaction_Mixture Separation Separation (e.g., Extraction, Chromatography) Reaction_Mixture->Separation Product Product (e.g., L-amino acid) Separation->Product Unreacted_Enantiomer Unreacted Enantiomer (e.g., N-acetyl-D-amino acid) Separation->Unreacted_Enantiomer Hydrolysis Hydrolysis (to recover D-amino acid) Unreacted_Enantiomer->Hydrolysis Final_Product_2 D-amino acid Hydrolysis->Final_Product_2

Caption: Workflow for Enzymatic Resolution using Acylase.

Performance Benchmarking

For N-methylated amino acids like our target molecule, a preliminary N-acetylation or esterification step is often required to create a suitable substrate for common hydrolases.

ParameterEnzymatic ResolutionReference
Enzyme Lipases (e.g., from Pseudomonas cepacia, Aspergillus niger), Acylase I (from porcine kidney or Aspergillus oryzae)
Substrate Form Typically N-acylated or esterified amino acid
Reaction Conditions Aqueous buffer, controlled pH and temperature
Typical Yield Theoretically limited to 50% for one enantiomer (can be overcome with Dynamic Kinetic Resolution)
Enantiomeric Excess (ee%) Often >99% due to high enzyme selectivity
Scalability Good, used in industrial processes
Advantages High selectivity, mild reaction conditions, environmentally friendly ("green chemistry")
Disadvantages Limited to 50% yield in standard kinetic resolution, enzyme cost and stability can be a factor, may require substrate derivatization

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, DKR can be employed. This approach combines the enzymatic resolution with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Method Selection Guide: Choosing the Right Tool for the Job

The choice of the optimal chiral resolution technique depends on several factors, including the stage of development, the required scale, the available equipment, and the cost considerations.

FactorDiastereomeric Salt CrystallizationChiral Chromatography (HPLC/SFC)Enzymatic Resolution
Scale Excellent for large scaleExcellent for analytical and preparative scaleGood for industrial scale
Speed Slow (days to weeks)Fast (minutes to hours)Moderate (hours to days)
Development Time Long (requires extensive screening)Short to Moderate (method screening can be automated)Moderate (enzyme screening and optimization)
Cost Low (reagents and solvents)High (instrumentation and chiral columns)Moderate (enzyme cost can be significant)
"Green" Chemistry Poor (often uses large volumes of organic solvents)Moderate (SFC is greener than HPLC)Excellent (aqueous media, biodegradable catalyst)
Predictability Low High Moderate
Ideal For... Large-scale manufacturing where cost is a primary driver.Rapid analysis, high-purity small to medium scale separations.Processes where high selectivity and environmental impact are key concerns.

Conclusion

The chiral resolution of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid can be approached through several robust techniques. Diastereomeric salt crystallization remains a viable option for large-scale, cost-effective synthesis, provided a suitable resolving agent and crystallization conditions can be identified. Chiral chromatography, particularly SFC, offers a rapid and highly efficient method for both analytical and preparative separations, with a high probability of success given the wide array of available chiral stationary phases. Enzymatic resolution stands out as a highly selective and environmentally friendly method, which, especially when coupled with dynamic kinetic resolution, can provide high yields of enantiomerically pure product.

Ultimately, the selection of the most appropriate technique will be a strategic decision based on the specific project requirements. It is often prudent to perform an initial screening using chiral HPLC or SFC to quickly assess the feasibility of chromatographic separation and to obtain small quantities of pure enantiomers for further biological evaluation. Based on these initial findings, a more scalable and cost-effective method like diastereomeric salt crystallization or enzymatic resolution can be developed for larger-scale production.

References

  • Miyazawa, T., Takitani, T., Ueji, S., Yamada, T., & Kuwata, S. (1988). Optical resolution of unusual amino–acids by lipase-catalysed hydrolysis.
  • Wu, S. H., Guo, Z. W., & Sih, C. J. (1990). Kinetic resolution of amino acid esters catalyzed by lipases. Journal of the American Chemical Society, 112(5), 1990-1995.
  • Miyazawa, T., Iwanaga, H., Ueji, S., Yamada, T., & Kuwata, S. (1989). Optical Resolution of Non-Protein Amino Acids by Lipase-Catalyzed Ester Hydrolysis. Chemistry Letters, 18(11), 2219-2222.
  • Miyazawa, T., Takitani, T., Ueji, S., Yamada, T., & Kuwata, S. (1988). Optical Resolution of Unusual Amino-Acids by Lipase-catalysed Hydrolysis.
  • Płotka-Wasylka, J., Morrison, C., Biziuk, M., & Namieśnik, J. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 265-280.
  • Miller, L., & Regalado, E. L. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989.
  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.
  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Ates, H., & Laaroussi, H. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4593.
  • Señoráns, F. J., & Ibañez, E. (2004). Derivatization of Chiral Amino Acids in Supercritical Carbon Dioxide. Analytical Chemistry, 76(1), 221-226.
  • Nakano, S., & Imafuku, Y. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry.
  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6000.
  • LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Ho, W. S. W. (1992). U.S. Patent No. EP0499376A1. Washington, DC: U.S.
  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Komeda, H., & Asano, Y. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of -Amino--Caprolactam Racemase. Applied and Environmental Microbiology, 66(10), 4244-4251.
  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.
  • Abbate, V., Rinaldi, F., D'Urso, A., & Spampinato, V. (2023). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. Molecules, 28(3), 1018.
  • Komeda, H., & Asano, Y. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 66(10), 4244-4251.
  • Johnson, B. D., & Miller, J. M. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12266-12273.
  • Ilisz, I., Aranyi, A., & Péter, A. (2024).
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Zhang, Y., Wang, J., Yin, Q., & Gong, J. (2020).
  • Scriba, G. K. (2018). Chiral stationary phases for HPLC. In Chiral Analysis (pp. 129-166). Elsevier.
  • Bommarius, A. S., Drauz, K., Klenk, H., & Wandrey, C. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-136.
  • Wang, Y., Li, Y., Wang, Y., & Sun, J. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 15(32), 12239-12245.
  • Fogassy, E., Nógrádi, M., Pálovics, E., & Kozma, D. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. In Super-Resolution Imaging. IntechOpen.
  • Zhang, H., Li, Y., Liu, Y., Li, X., & Wang, J. (2021). Thiophene enantiomers from the aerial parts of Eclipta prostrata. Journal of Asian Natural Products Research, 23(8), 745-753.
  • Komeda, H., & Asano, Y. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 66(10), 4244-4251.
  • Fitz, M. (2005).
  • Gotor-Fernández, V., & Gotor, V. (2024). Effect of the Substituent and Amino Group Position on the Lipase-Catalyzed Resolution of γ-Amino Esters: A Molecular Docking Study Shedding Light on Candida antarctica lipase B En

A Structural and Functional Comparison of Thiophene- and Phenyl-Based Amino Acid Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid and Phenylglycine Derivatives

In the landscape of medicinal chemistry, the α-amino acid scaffold is a cornerstone for the design of therapeutic agents. Its inherent chirality and dual functional handles (amine and carboxylic acid) provide a rich platform for molecular exploration. This guide delves into a structural comparison of two intriguing classes of non-proteinogenic amino acids: 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid, a heteroaromatic analogue, and the well-established family of phenylglycine derivatives.

Our analysis moves beyond a simple catalog of properties. We aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the causal relationships between structural modifications and their resulting physicochemical, spectroscopic, and biological profiles. By examining the subtle yet profound impact of replacing a classic phenyl ring with a substituted thiophene moiety, we uncover key insights for rational drug design.

Core Structural Analysis: The Phenyl-Thiophene Bioisosteric Relationship

At first glance, the two molecules share a common α-(methylamino)acetic acid backbone. The critical point of divergence lies in the aromatic system attached to the α-carbon: a phenyl group in phenylglycine versus a 5-bromothiophene group. This substitution is a classic example of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to enhance or modify biological activity[1].

The thiophene ring is considered a bioisostere of the phenyl ring due to their comparable size, planarity, and aromatic character[1]. However, the introduction of a sulfur heteroatom and a bromine substituent imparts distinct characteristics.

// Invisible edge to enforce ranking a -> b [style=invis]; }

Table 1: Key Structural Feature Comparison

Feature2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acidPhenylglycine Derivatives (e.g., N-methylphenylglycine)Rationale & Implication
Aromatic System 5-BromothiophenePhenylThiophene is a five-membered aromatic heterocycle containing sulfur[2]. The sulfur atom can alter electronic distribution, participate in hydrogen bonding, and present a different metabolic profile compared to the all-carbon phenyl ring[1].
Key Heteroatom Sulfur (in ring), Bromine (substituent)NoneThe lone pairs on the sulfur atom can act as a hydrogen bond acceptor. The bromine atom is an electron-withdrawing group that also increases lipophilicity and can participate in halogen bonding.
Symmetry Asymmetric (C2-substituted thiophene)Symmetric (for unsubstituted phenyl)The defined substitution pattern on the thiophene ring creates distinct vectors for further functionalization and interaction with biological targets.
Core Scaffold α-Amino Acidα-Amino AcidBoth possess a chiral center at the α-carbon, allowing for stereospecific interactions. The amino and carboxyl groups provide sites for salt formation, prodrug strategies, and key binding interactions (H-bonding, ionic).

Physicochemical and Spectroscopic Profile

The structural differences manifest as distinct physicochemical and spectroscopic properties, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles and for structural confirmation.

Table 2: Comparative Physicochemical Properties

Property2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acidPhenylglycineSource
Molecular Formula C₈H₁₀BrNO₂SC₈H₉NO₂[3][4]
Molar Mass ( g/mol ) 264.14151.16[3][4]
Calculated LogP ~1.5 (Estimated)-2.07[4]
Nature More lipophilic due to bromine and thiophene sulfur.More polar, with good water solubility.[5]

The higher molar mass and significantly increased lipophilicity of the thiophene derivative, driven by the bromine atom, suggest potentially different membrane permeability and metabolic pathways compared to the more polar phenylglycine.

Spectroscopic Signatures

Spectroscopic analysis is essential for confirming the structure of these molecules. Thiophene derivatives, for instance, exhibit characteristic signals in NMR and IR spectroscopy that distinguish them from their phenyl counterparts.[6][7]

Table 3: Predicted Key Spectroscopic Data

Technique2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acidPhenylglycine Derivative (N-methylphenylglycine)
¹H NMR Thiophene protons: δ 6.8-7.5 ppm (doublets); α-H: ~δ 4.5 ppm (singlet); N-CH₃: ~δ 2.5 ppm (singlet)Phenyl protons: δ 7.2-7.5 ppm (multiplet); α-H: ~δ 4.3 ppm (singlet); N-CH₃: ~δ 2.4 ppm (singlet)
¹³C NMR Thiophene carbons: δ 110-150 ppm; Carbonyl (C=O): ~δ 175 ppm; α-C: ~δ 65 ppmPhenyl carbons: δ 125-140 ppm; Carbonyl (C=O): ~δ 176 ppm; α-C: ~δ 63 ppm
FT-IR (cm⁻¹) C-S stretch: ~700-800; C-Br stretch: ~500-600; N-H stretch: ~3300-3500; C=O stretch: ~1700-1720Aromatic C-H stretch: >3000; N-H stretch: ~3300-3500; C=O stretch: ~1700-1720

The key differentiators are the chemical shifts and coupling patterns of the aromatic protons and the characteristic IR stretching frequencies for the C-S and C-Br bonds in the thiophene derivative.

Synthesis and Biological Implications

The choice between a phenylglycine and a thiophene-based scaffold has profound implications for biological activity and potential therapeutic applications.

  • Phenylglycine Derivatives : This class is renowned for its activity at metabotropic glutamate receptors (mGluRs), often acting as antagonists.[8][9] They are crucial tools in neuroscience research. Furthermore, the phenylglycine core is a key structural component in several semi-synthetic β-lactam antibiotics, such as ampicillin.[10] Their synthesis often starts from benzaldehyde via the Strecker synthesis.[11]

  • Thiophene Derivatives : The thiophene nucleus is a "privileged pharmacophore" found in numerous FDA-approved drugs, conferring a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][12][13] The bromine atom on our target molecule is often incorporated to enhance potency or modulate selectivity. For example, related 5-bromothiophen-2-yl derivatives have been synthesized and evaluated for antimicrobial activity.[14]

G cluster_0 Phenylglycine Pathway cluster_1 Thiophene Pathway p_start Benzaldehyde p_synth Strecker Synthesis p_start->p_synth p_deriv Phenylglycine Derivatives p_synth->p_deriv p_app mGluR Antagonists, Antibiotic Precursors p_deriv->p_app t_start Substituted Thiophene t_synth Multi-step Synthesis (e.g., Gewald Reaction) t_start->t_synth t_deriv Thiophene-Amino Acid Hybrids t_synth->t_deriv t_app Antimicrobials, Kinase Inhibitors, Anti-inflammatory t_deriv->t_app

The structural divergence leads to distinct structure-activity relationships (SAR). For phenylglycine derivatives acting on mGluRs, substitutions on the phenyl ring are critical for modulating potency and selectivity.[15][16] For thiophene-based compounds, the position and nature of substituents on the thiophene ring are key determinants of their therapeutic profile, with the sulfur atom often playing a direct role in receptor binding.[2]

Experimental Protocols for Comparative Analysis

To provide a robust comparison, a standardized set of experiments is required. The protocols below are designed to be self-validating, including necessary controls and reference points.

Protocol 1: NMR Spectroscopic Analysis

Objective: To confirm the chemical structure and purity of each compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, spectral width covering 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width covering 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on chemical shifts, multiplicities (singlet, doublet, etc.), and comparison to literature values for similar structures.[17][18]

  • Trustworthiness Check: The integration of the ¹H NMR spectrum should correspond to the expected number of protons for each distinct chemical environment. The number of signals in the ¹³C NMR should match the number of non-equivalent carbon atoms in the structure.

Protocol 2: Single-Crystal X-ray Diffraction

Objective: To unambiguously determine the three-dimensional molecular structure and stereochemistry.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step, requiring screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) X-ray source, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavier atoms (like Br and S). Refine the structural model against the experimental data to locate lighter atoms (C, N, O, H) and to optimize geometric parameters (bond lengths, angles).

  • Analysis: Analyze the final refined structure to determine precise bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding).

  • Trustworthiness Check: The final refined model should have low crystallographic R-factors (typically R1 < 5%) and a good-of-fit (GooF) value close to 1. The resulting structure should be chemically sensible.[19]

G start Compound Synthesis (Thiophene or Phenyl-based) spec Spectroscopic Confirmation (NMR, IR, Mass Spec) start->spec xray X-ray Crystallography (If single crystals available) spec->xray Definitive Structure physchem Physicochemical Profiling (LogP, pKa, Solubility) spec->physchem sar Structure-Activity Relationship (SAR) Analysis xray->sar Informs binding mode bioassay In Vitro Biological Assay (e.g., Receptor Binding, MIC) physchem->bioassay Informs assay conditions bioassay->sar

Conclusion

The comparison between 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid and phenylglycine derivatives serves as a compelling case study in the principles of medicinal chemistry. While both share a foundational α-amino acid structure, the substitution of a phenyl ring with a 5-bromothiophene ring fundamentally alters their electronic, steric, and physicochemical profiles. Phenylglycine derivatives remain a cornerstone in areas requiring modulation of specific targets like mGluRs and in the synthesis of established antibiotics.[9][10] In contrast, the thiophene analogue represents a gateway to the vast chemical space and diverse pharmacology associated with this privileged heterocycle, with potential applications in antimicrobial or anti-inflammatory research.[2][14]

For the drug development professional, the choice is not about which scaffold is "better," but which is more fit for purpose. The phenylglycine core offers a well-understood platform with established biological targets, while the thiophene core provides opportunities for novelty, diverse bioactivity, and potentially advantageous metabolic properties. Understanding the causal links between their structures and functions is paramount to navigating these choices and designing the next generation of effective therapeutic agents.

References

  • Bedingfield, J.S., Kemp, M.C., Jane, D.E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology. Available at: [Link]

  • Jane, D.E., et al. (2001). Synthesis of Phenylglycine Derivatives as Potent and Selective Antagonists of Group III Metabotropic Glutamate Receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Watkins, J.C., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences. Available at: [Link]

  • Müller, M., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Available at: [Link]

  • Kumar, A., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Balakrishnan, C., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports. Available at: [Link]

  • Grokipedia. (n.d.). Phenylglycine. Grokipedia. Available at: [Link]

  • Gudasi, K.B., et al. (2007). X-ray crystal structure of phenylglycine hydrazide: synthesis and spectroscopic studies of its transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Al-Yasari, R.K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Balamurugan, K., et al. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylglycine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylglycine, D-. PubChem. Available at: [Link]

  • Google Patents. (n.d.). L-phenylglycine derivative and application thereof. Google Patents.
  • Jane, D.E., et al. (2001). Synthesis of Phenylglycine Derivatives as Potent and Selective Antagonists of Group III Metabotropic Glutamate Receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). Phenylglycine. Wikipedia. Available at: [Link]

  • Acar, U., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available at: [Link]

  • Zirzlmeier, J., et al. (2017). Spectroscopic Study of Thiophene–Pyrrole-Containing S,N-Heteroheptacenes Compared to Acenes and Phenacenes. The Journal of Physical Chemistry B. Available at: [Link]

  • Kumar, V., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Molecules. Available at: [Link]

  • Kumar, V., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Sharma, K., et al. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Ali, Dr.S., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. International Journal of Health and Medical Sciences. Available at: [Link]

  • Ghorab, M.M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Zhang, J., et al. (2023). Structural Regulation of Thiophene-Based Two-Dimensional Covalent Organic Frameworks toward Highly Efficient Photocatalytic Hydrogen Generation. ACS Applied Materials & Interfaces. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiopheneacetic acid. PubChem. Available at: [Link]

  • Acar, U., et al. (2021). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Al-Ostath, A.I.N., et al. (2022). Naturally and synthetic Thiophene-Based Compounds with Potential pharmacological and Toxicological response. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

  • Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). X-ray powder diffraction data of the γ-glycine single crystal. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that innovative research, particularly in drug development, involves the synthesis and handling of novel chemical entities. 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid, a substituted thiophene and amino acid derivative, is one such compound. While its unique structure is valuable for discovery programs, it also necessitates a rigorous and informed approach to waste management. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Characterization and Immediate Safety Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be available, data from close structural analogs, such as its hydrochloride salt, provide critical insights.

The hydrochloride salt of this compound is classified with the following hazards: Acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation[1]. The thiophene ring itself can undergo metabolic S-oxidation, potentially forming reactive intermediates[2]. Furthermore, as a brominated organic compound, it falls into a specific hazardous waste category that requires dedicated handling[3][4].

Causality Behind Precaution: The combination of the chemically reactive bromothiophene group and the bioactive amino acid scaffold dictates a cautious approach. Standard laboratory due diligence requires treating the compound as hazardous until proven otherwise.

Table 1: Essential Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield. Mandatory to protect against potential splashes of solutions or accidental aerosolization of solid powder[5][6].
Hand Protection Chemically resistant gloves (e.g., Nitrile). Prevents dermal contact and absorption. Contaminated gloves must be disposed of as solid hazardous waste[4][7].
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination[5].

| Engineering Controls | Certified Chemical Fume Hood. | All handling of the solid compound and preparation of waste should be performed within a fume hood to prevent inhalation of dust or vapors[5][6]. |

Waste Classification: The Critical First Step

Proper disposal begins with correct classification. Due to the presence of a bromine atom covalently bonded to the thiophene ring, 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid and any materials contaminated with it must be classified as Halogenated Organic Waste [3][8].

Why this matters: Treatment and disposal facilities use different processes for halogenated versus non-halogenated waste streams. Incineration of halogenated compounds can produce acidic gases like hydrogen bromide, requiring specialized scrubbers[9]. Furthermore, the cost to dispose of halogenated waste is significantly higher, making proper segregation economically and logistically crucial[10]. Misclassification can lead to regulatory non-compliance, environmental harm, and safety incidents at disposal facilities.

Start Generated Waste (Solid, Liquid, or Contaminated Labware) CheckHalogen Does the waste contain 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid? Start->CheckHalogen Halogenated Classify as: HALOGENATED ORGANIC WASTE CheckHalogen->Halogenated  Yes NonHalogenated Follow standard procedures for non-halogenated waste. CheckHalogen->NonHalogenated  No Segregate Segregate into appropriate (Solid or Liquid) Halogenated Waste Container Halogenated->Segregate

Caption: Decision workflow for waste classification.

Segregation and Storage Protocols

Segregation is the cornerstone of safe and compliant chemical waste management. Never mix halogenated waste with other waste streams. Store waste in a designated Satellite Accumulation Area within the laboratory, under the control of laboratory personnel[11][12].

Table 2: Segregation of Halogenated Waste

Waste Stream Compatibility with Halogenated Waste Rationale & References
Non-Halogenated Organic Solvents DO NOT MIX Prevents cross-contamination and significantly increases disposal costs[10].
Strong Acids & Bases DO NOT MIX The amino acid moiety has acidic and basic properties; mixing with strong acids or bases could cause uncontrolled exothermic reactions or gas evolution. Keep corrosive wastes separate[5][10].
Strong Oxidizers DO NOT MIX Risk of violent, unpredictable chemical reactions[10][13].
Aqueous Solutions (non-hazardous) DO NOT MIX This compound is not suitable for drain disposal. Mixing with aqueous waste complicates disposal and is a compliance violation[14][15].

| Solid Waste (non-hazardous) | DO NOT MIX | Contaminated items are hazardous. Non-hazardous items should go into regular trash to minimize hazardous waste volume[15]. |

All liquid hazardous waste containers must be kept in secondary containment to prevent spills from spreading[5]. Containers must remain closed at all times except when waste is actively being added[11].

Step-by-Step Disposal Procedure

The following protocols provide a direct, operational workflow for handling waste generated from 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid.

cluster_solid Solid Waste cluster_liquid Liquid Waste SolidWaste 1a. Collect unused solid reagent, contaminated gloves, weighing paper, and other contaminated disposables. SolidContainer 2a. Place into a designated, sealable container labeled 'Solid Halogenated Organic Waste'. SolidWaste->SolidContainer Label 3. Affix a completed Hazardous Waste Tag. Include full chemical name(s) and percentages. SolidContainer->Label LiquidWaste 1b. Collect solutions containing the compound (e.g., from reactions, chromatography fractions). LiquidContainer 2b. Carefully pour into a designated, vented, and chemically compatible container labeled 'Liquid Halogenated Organic Waste'. LiquidWaste->LiquidContainer LiquidContainer->Label Store 4. Store the sealed container in a designated Satellite Accumulation Area with secondary containment. Label->Store Pickup 5. When container is ~90% full, arrange for pickup by your institution's Environmental Health & Safety (EHS) department. Store->Pickup

Caption: Procedural workflow for waste disposal.

Experimental Protocol: Waste Accumulation

  • Container Preparation:

    • Select a container in good condition, made of a chemically compatible material (e.g., high-density polyethylene for liquids)[5][11].

    • Ensure the container has a secure, screw-top lid.

    • Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department[11][16].

  • Waste Collection:

    • Solid Waste: Collect any un-used or contaminated solid 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid, along with contaminated items like weighing paper, spatulas, and gloves, in a designated and sealable hazardous waste container for solids[4][5].

    • Liquid Waste: If the compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated solvent waste[4][10].

  • Labeling:

    • As waste is added, maintain a log of the contents.

    • Clearly write the full chemical name, "2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid," and estimate its concentration or quantity on the hazardous waste tag[11]. Do not use abbreviations.

    • Ensure the container is dated from the first day of waste accumulation.

  • Storage:

    • Keep the container tightly sealed when not in use. Do not leave a funnel in the opening of a liquid waste container[11].

    • Store the container in your lab's designated satellite accumulation area, away from incompatible materials[5].

Spill Management

In the event of an accidental spill, immediate and proper response is critical to prevent exposure and environmental contamination.

  • For Small Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit[7][17].

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminating solution. All cleaning materials must also be disposed of as halogenated hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately[16]. Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Logistics

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain[14][15]. The "cradle-to-grave" responsibility for hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA), means the generating laboratory is responsible for the waste until its final, safe destruction.

When your waste container is approximately 90% full, complete the hazardous waste tag and submit a request for collection through your institution's EHS department. They will arrange for pickup and transport by a licensed hazardous waste disposal contractor for final treatment, typically via high-temperature incineration[3][5][18].

By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can effectively manage the waste stream of 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid, ensuring a safe and compliant laboratory environment.

References

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - General Waste. Retrieved from [Link]

  • Al-Musaimi, O., Al-Shaer, M., & de la Torre, B. G. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(23), 8206.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Providence College. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry Laboratory. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Wepplo, P. J. (2002). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Arkivoc, 2003(3), 6-24.
  • Pharmacopoeia. (2021). Safety Data Sheet. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • ResearchGate. (2020). What is the proper disposal of dansyl-substituted amino acids? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(5-bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride. Retrieved from [Link]

  • PubMed. (2024). Using amino acid waste liquid as functional supplement to change microbial community in up-flow anaerobic sludge blanket treatment of methanolic wastewater. Retrieved from [Link]

  • Frontiers in Microbiology. (2022). Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst. Retrieved from [Link]

  • RSC Publishing. (2025). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • Damre, M. V., & Shinde, D. B. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 28(12), 2269–2280.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.